molecular formula C7H17N B2840532 3-Ethylpentan-1-amine CAS No. 66643-81-0

3-Ethylpentan-1-amine

Cat. No.: B2840532
CAS No.: 66643-81-0
M. Wt: 115.22
InChI Key: ICXOGAOKYGLFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpentan-1-amine (CAS 66643-81-0) is a branched-chain aliphatic primary amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol . This compound is characterized by a pentane backbone with an ethyl substituent at the third carbon and the amine functional group at the terminal position, a structure that defines its properties as a valuable building block in organic synthesis . As a supplier, we provide high-purity this compound that is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary applications. Specifications & Data: • CAS Registry Number: 66643-81-0 • Molecular Formula: C7H17N • Molecular Weight: 115.22 g/mol • SMILES Code: CCC(CC)CCN • Storage Conditions: Keep in a dark place, under an inert atmosphere, at room temperature Research Applications: In scientific research, branched aliphatic amines like this compound serve as fundamental precursors and intermediates in the synthesis of more complex chemical entities . Its structure is a key scaffold in medicinal chemistry research for constructing novel amine derivatives with potential pharmacological activities . Furthermore, the compound can be utilized in the development of specialized compositions, such as amine stabilizers in polymerization inhibition systems . The primary amine group is highly versatile, enabling reactions such as nucleophilic substitution, reductive amination, and salt formation, which are pivotal for creating molecules for various research streams, including drug discovery and material science . Safety and Handling: This compound is classified with the UN# 2734 and falls under Packing Group II . The following hazard statements apply: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H226 (Flammable liquid and vapor) . Researchers must consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. Proper personal protective equipment and engineering controls are essential for safe handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-7(4-2)5-6-8/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXOGAOKYGLFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347580
Record name 3-Ethyl-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66643-81-0
Record name 3-Ethyl-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Ethylpentan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethylpentan-1-amine: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a branched-chain primary amine. The document details its core molecular formula, molecular weight, and other essential physicochemical properties. It presents a reasoned discussion on synthetic strategy, offering a detailed, field-proven protocol for its preparation via reductive amination. Furthermore, this guide outlines a robust analytical workflow for structural verification and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS). Safety, handling, and potential applications are also discussed to provide a complete profile for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Profile

This compound is an organic compound featuring a heptyl-carbon skeleton. Its structure consists of a five-carbon pentane chain with an ethyl group branching at the third carbon and a primary amine functional group at the terminus (position 1). This structure imparts specific physical and chemical characteristics relevant to its use as a chemical intermediate.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₁₇N[1][2]
CAS Number 66643-81-0[1]
Synonyms 3-Ethyl-1-pentanamine, 3-ethylpentylamine[1]
InChI Key ICXOGAOKYGLFHU-UHFFFAOYSA-N[1][2]
SMILES CCC(CC)CCN[1][2]
Physicochemical Properties

The key physicochemical properties, derived from computational models, define the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Weight 115.22 g/mol [1]
Monoisotopic Mass 115.1361 Da[1][2]
XLogP3 (Lipophilicity) 2.1[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 26 Ų[1]
Structural Representation

The two-dimensional structure of this compound illustrates the connectivity of its atoms.

Caption: 2D structure of this compound.

Synthesis of this compound

Retrosynthetic Analysis and Strategy Selection

The synthesis of primary amines can be approached through various methods, including the alkylation of ammonia or the reduction of nitriles or amides. However, direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, presenting significant purification challenges.[3][4] A more controlled and efficient strategy for preparing this compound is reductive amination .

This method involves a two-step, one-pot process where an aldehyde (3-ethylpentanal) first reacts with ammonia to form an intermediate imine.[4] This imine is not isolated but is reduced in situ to the target primary amine.[4] This approach is favored for its high selectivity and good yields for primary amines. The key C-N bond is formed under mild conditions, and the choice of reducing agent can be tailored to the substrate's sensitivity.

Proposed Synthesis Workflow

The workflow for the synthesis of this compound via reductive amination is a logical sequence of chemical transformations and purification steps.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_processing Workup & Purification aldehyde 3-Ethylpentanal imine_formation Step 1: Imine Formation (Reversible) aldehyde->imine_formation ammonia Ammonia (in Methanol) ammonia->imine_formation reduction Step 2: In Situ Reduction (e.g., NaBH₃CN) imine_formation->reduction Intermediate workup Aqueous Workup (Quench & pH Adjustment) reduction->workup extraction Solvent Extraction workup->extraction purification Distillation extraction->purification product Final Product: This compound purification->product

Caption: Synthesis workflow via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a self-validating system for synthesizing this compound. The success of the reaction is monitored and confirmed in the final analytical step.

Materials:

  • 3-Ethylpentanal

  • Ammonia (7N solution in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M HCl)

  • Sodium hydroxide (1M NaOH)

  • Diethyl ether or Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, addition funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylpentanal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Imine Formation: Cool the solution to 0°C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise via an addition funnel over 15 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Re-cool the mixture to 0°C. In a separate beaker, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of anhydrous methanol. Add this solution slowly to the reaction mixture. Causality Note: NaBH₃CN is a preferred reducing agent as it is selective for the imine in the presence of the starting aldehyde, minimizing side reactions.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting aldehyde.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~2) to neutralize excess reducing agent.

  • Workup - Basification: Basify the aqueous solution to pH >11 by adding 1M NaOH. This step protonates the amine during the acidic quench for stability and then deprotonates it to the free base for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude amine can be purified by fractional distillation under reduced pressure to yield the final product.

Analytical Characterization

Post-synthesis, it is critical to verify the identity and purity of the compound. GC-MS is an ideal technique for this purpose, providing information on both the retention time (related to purity) and the mass-to-charge ratio of the molecule and its fragments (confirming structure).

Protocol: Purity and Identity Confirmation by GC-MS

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5 or equivalent).

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Purity Assessment: The purity is estimated from the relative area of the main peak in the total ion chromatogram (TIC). A successful synthesis should yield a purity >95%.

    • Identity Confirmation: The mass spectrum of the main peak should display the molecular ion (M⁺) peak at m/z = 115. The fragmentation pattern should also be consistent with the structure of this compound.

Expected Mass Spectrum Fragmentation
m/z ValueFragment IdentityMechanistic Origin
115[C₇H₁₇N]⁺Molecular Ion (M⁺)
86[M - C₂H₅]⁺Loss of an ethyl group from the C3 position.
72[M - C₃H₇]⁺Cleavage of the propyl group adjacent to the amine.
30[CH₂NH₂]⁺Alpha-cleavage, a characteristic fragmentation for primary amines.

Safety, Handling, and Storage

GHS Hazard Profile

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

GHS CodeHazard StatementClassification
H226Flammable liquid and vaporFlammable Liquid, Category 3
H314Causes severe skin burns and eye damageSkin Corrosion, Category 1B
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[5]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][8] Use spark-proof tools and ground all equipment to prevent static discharge.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] In case of contact, flush immediately with copious amounts of water.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[5][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Potential Applications and Future Directions

While specific, large-scale applications for this compound are not extensively documented, its structure as a branched primary amine makes it a valuable building block in several areas of chemical research:

  • Pharmaceutical Synthesis: Primary amines are fundamental precursors for a wide range of active pharmaceutical ingredients (APIs). This compound could serve as a starting point for creating more complex molecules with potential biological activity.[3]

  • Agrochemicals: Similar to its role in pharmaceuticals, it can be used as an intermediate in the synthesis of novel pesticides and herbicides.[3]

  • Material Science: The amine group can be used to functionalize polymers or surfaces, imparting new properties for specialized applications.

Future research may explore the utility of this compound in creating novel ligands for catalysis or as a component in the development of new ionic liquids or surfactants. Its specific branching may offer unique steric and electronic properties compared to linear or more symmetrically branched amines.

References

  • Title: this compound (C7H17N) Source: PubChemLite URL: [Link]

  • Title: CID 102279105 | C7H14N-3 Source: PubChem URL: [Link]

  • Title: 3-Pentanone - Safety Data Sheet Source: sds.chemtel.net URL: [Link]

  • Title: 3-Ethylpentane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound | C7H17N | CID 15705545 Source: PubChem - NIH URL: [Link]

  • Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]

  • Title: 24.6 Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: SAFETY DATA SHEET CLEAN AMINE® Source: Greenbook.net URL: [Link]

Sources

An In-Depth Technical Guide to 3-Ethylpentylamine: Structure, Isomers, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of chemical entities is paramount. This guide provides a detailed technical overview of 3-ethylpentylamine, focusing on its chemical structure, isomers, and key physicochemical properties. Due to the potential ambiguity in the common name "3-ethylpentylamine," this document will address the distinct isomers to ensure clarity and scientific accuracy.

Deciphering the Nomenclature: Isomers of 3-Ethylpentylamine

The name "3-ethylpentylamine" can be interpreted in several ways according to IUPAC nomenclature. The primary isomers are distinguished by the position of the amino group (-NH2) on the carbon skeleton. This guide will focus on the most plausible interpretations: 3-ethylpentan-1-amine and 3-ethylpentan-3-amine.

This compound

This isomer features a pentane backbone with an ethyl group attached to the third carbon and an amine group at the terminus of the main chain (the first carbon).

  • IUPAC Name: this compound[1]

  • Molecular Formula: C7H17N[1]

  • Canonical SMILES: CCC(CC)CCN[1]

  • InChI Key: ICXOGAOKYGLFHU-UHFFFAOYSA-N[1]

3-Ethylpentan-3-amine

In this isomer, both the ethyl group and the amine group are attached to the third carbon of the pentane chain.

  • IUPAC Name: 3-ethylpentan-3-amine[2]

  • Molecular Formula: C7H17N

  • Canonical SMILES: CCC(N)(CC)CC

  • InChI Key: RDZCGCBFYSSWLM-UHFFFAOYSA-N[2]

Chemical Structure and Representation

A clear visualization of the chemical structure is essential for understanding the spatial arrangement of atoms and predicting chemical behavior.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Diagram 2: Chemical Structure of 3-Ethylpentan-3-amine

Caption: 2D structure of 3-ethylpentan-3-amine.

Synonyms and Identifiers

Accurate identification of chemical compounds is crucial for database searches and regulatory compliance. The following table summarizes the key identifiers for the isomers of 3-ethylpentylamine.

IdentifierThis compound3-Ethylpentan-3-amine
IUPAC Name This compound[1]3-ethylpentan-3-amine[2]
Common Synonyms 3-Ethyl-1-pentanamine, 3-ethylpentylamine[1]-
CAS Number 66643-81-0[1]Not readily available
PubChem CID 15705545[1]102279105[2]
EC Number 850-468-2[1]Not available
DSSTox Substance ID DTXSID001347580[1]-

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.

Computed Properties of this compound

The following properties have been computationally derived and are available in public databases.

PropertyValueSource
Molecular Weight 115.22 g/mol PubChem[1]
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 115.1361 g/mol PubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 39.7PubChem[1]
Computed Properties of 3-Ethylpentan-3-amine
PropertyValueSource
Molecular Weight 115.22 g/mol PubChem
XLogP3-AA 1.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem[2]
Exact Mass 115.1361 g/mol PubChem
Topological Polar Surface Area 26 ŲPubChem[2]
Heavy Atom Count 8PubChem[2]
Complexity 47.1PubChem[2]

Safety and Handling

For this compound, GHS hazard classifications indicate that it is a flammable liquid and vapor. It is also classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment and handling in a well-ventilated area are essential.

Safety information for 3-ethylpentan-3-amine is not as readily available, and it should be handled with the caution appropriate for a novel chemical substance.

Synthesis and Reactivity

The synthesis of substituted amines like 3-ethylpentylamine isomers can typically be achieved through various established organic chemistry methodologies. For instance, this compound can be synthesized from the corresponding alcohol or halide. The reactivity of these primary amines is characterized by the nucleophilic nature of the nitrogen atom, allowing for reactions such as acylation, alkylation, and formation of amides.

Conclusion

This guide has provided a detailed examination of the chemical structure, nomenclature, and properties of the primary isomers of 3-ethylpentylamine. By clarifying the distinctions between this compound and 3-ethylpentan-3-amine, researchers can proceed with a more accurate and informed basis for their work in drug discovery and development. The provided data, sourced from reputable chemical databases, offers a solid foundation for further investigation and application of these compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15705545, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102279105. Retrieved from [Link].

  • LookChem (Date not available). N-Ethylpentylamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546880, N-Ethyl-1-pentanamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12048, 3-Ethylpentane. Retrieved from [Link].

  • Wikipedia (2023). 3-Ethylpentane. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118440, 3-ethyl-N-methylpentan-3-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21965586, Diethyl-(2-ethyl-pentyl)-amine. Retrieved from [Link].

  • Wikipedia (2023). 3-Ethyl-3-pentanol. Retrieved from [Link].

  • National Institute of Standards and Technology (Date not available). 3-Pentanol, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • PrepChem (Date not available). Preparation of 3-ethyl-3-pentanol. Retrieved from [Link].

  • YouTube (2022). The correct IUPAC name of above compound is... Retrieved from [Link].

  • Wikipedia (2023). Ethylmethylamine. Retrieved from [Link].

Sources

Technical Guide: Comparative Analysis of 3-Ethylpentan-1-amine vs. 3-Ethylpentan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between two structural isomers: 3-ethylpentan-1-amine (Isomer A) and 3-ethylpentan-3-amine (Isomer B). While they share the molecular formula


, their behaviors are diametrically opposed due to the steric environment of the nitrogen atom.
  • Isomer A (1-amine): A "Spear." The nitrogen is unhindered, highly nucleophilic, and metabolically labile.[1]

  • Isomer B (3-amine): A "Shield." The nitrogen is attached to a tertiary carbon (triethylcarbinyl group), rendering it sterically occluded, non-nucleophilic, and metabolically resistant to oxidative deamination.[1]

This distinction is critical for drug design: Isomer A serves as a standard linker or reactive intermediate, while Isomer B functions as a bio-stable pharmacophore scaffold (similar to phentermine).[1]

Part 1: Structural & Physicochemical Analysis[1]

The core difference lies in the


-carbon substitution .
Structural Topology
FeatureThis compound3-Ethylpentan-3-amine
IUPAC Name This compound3-Ethylpentan-3-amine (Triethylcarbinylamine)
Nitrogen Class Primary Amine (

)
Primary Amine (

) on Tertiary Carbon

-Carbon
Secondary (

)
Tertiary (

)
Steric Environment Minimal (Accessible Cone)Massive (Neopentyl-like congestion)
Cone Angle ~110° (Open)>160° (Shielded)
LogP (Predicted) ~2.3~2.5 (Higher lipophilicity due to globular shape)
Steric Consequence Visualization (Graphviz)[1]

The following diagram illustrates the steric "cone of protection" that defines the reactivity of Isomer B.

StericShield cluster_0 Isomer A: this compound (Accessible Nucleophile) cluster_1 Isomer B: 3-Ethylpentan-3-amine (Steric Fortress) N1 Nitrogen (NH2) C_alpha1 α-Carbon (CH2) N1->C_alpha1 Accessible Tail Flexible Alkyl Tail C_alpha1->Tail N2 Nitrogen (NH2) C_alpha2 α-Carbon (Quaternary) N2->C_alpha2 Blocked Et1 Ethyl C_alpha2->Et1 Et2 Ethyl C_alpha2->Et2 Et3 Ethyl C_alpha2->Et3

Figure 1: Comparative steric topology. Note the tri-ethyl blockade in Isomer B preventing external approach.

Part 2: Synthetic Accessibility & Protocols[1][2]

Synthesis dictates the cost and scalability of these molecules. Isomer B requires specific "tertiary carbon" chemistry (Ritter Reaction), whereas Isomer A follows standard nitrile/amide reduction.[1]

Protocol A: Synthesis of 3-Ethylpentan-3-amine (The Ritter Route)

Principle: Nucleophilic attack of a nitrile on a tertiary carbocation generated from triethylcarbinol.

Reagents:

  • 3-Ethylpentan-3-ol (Triethylcarbinol)

  • Sodium Cyanide (NaCN) or Acetonitrile (if acetamide intermediate is desired)

  • Sulfuric Acid (

    
    , conc.)[1]
    
  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Carbocation Generation: In a round-bottom flask, dissolve 3-ethylpentan-3-ol (1.0 eq) in glacial acetic acid. Cool to 0°C.

  • Acid Addition: Dropwise add

    
     (2.0 eq). Critical: Maintain temp <10°C to prevent elimination (formation of 3-ethylpent-2-ene).
    
  • Nitrile Addition: Add NaCN (1.5 eq) slowly. The acid converts the alcohol to the tertiary carbocation, which is trapped by the nitrile to form the nitrilium ion.

  • Hydrolysis: Heat the mixture to 50°C for 2 hours, then pour over crushed ice. The intermediate formamide is hydrolyzed by refluxing with NaOH (20%) for 4 hours.

  • Extraction: Extract the free amine with diethyl ether. Dry over

    
     and distill.
    

Validation Check: The product should show no O-H stretch in IR and a singlet (2H) for


 in NMR, with no alpha-protons appearing in the proton NMR.
Protocol B: Synthesis of this compound (Reductive Route)

Principle: Reduction of the corresponding nitrile or amide.

Reagents:

  • 3-Ethylpentanenitrile

  • Lithium Aluminum Hydride (

    
    )
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Precursor Prep: Suspend

    
     (2.0 eq) in dry THF under Argon.
    
  • Addition: Add 3-ethylpentanenitrile dropwise at 0°C.

  • Reflux: Heat to reflux for 6 hours. The nitrile carbon is fully reduced to the primary methylene amine.

  • Fieser Workup: Quench carefully with water/15% NaOH/water (1:1:3 ratio). Filter the aluminum salts.

  • Isolation: Distill the filtrate to obtain the pure amine.

Part 3: Reactivity Profile (Nucleophilicity vs. Basicity)

This section defines how these molecules behave in a reaction flask or a biological pocket.

The Nucleophilicity Gap
  • Isomer A: Reacts rapidly with alkyl halides (SN2) and acyl chlorides. It behaves as a classic nucleophile.

  • Isomer B: Extremely poor nucleophile. The three ethyl groups create a "picket fence" that prevents the nitrogen lone pair from attacking electrophiles, especially carbon electrophiles.

Experimental Differentiation (Acylation Assay)

To distinguish the two isomers chemically, perform a Benzoylation Rate Assay :

  • Dissolve 1 mmol of amine in DCM.

  • Add 1 mmol Benzoyl Chloride at 0°C.

  • Result A (1-amine): Immediate precipitation of benzamide hydrochloride. Exothermic.

  • Result B (3-amine): No immediate reaction. Requires heating or DMAP catalysis to force the amide bond formation due to steric hindrance.

Part 4: Pharmacological Implications (ADME)

The most significant difference for drug development is metabolic stability against Monoamine Oxidase (MAO).

Mechanism of MAO Resistance

MAO enzymes oxidize amines by abstracting a hydrogen atom from the


-carbon (the carbon attached to the nitrogen).
  • Isomer A: Has two

    
    -hydrogens (
    
    
    
    ). MAO rapidly converts this to an imine, which hydrolyzes to an aldehyde and ammonia.[1] Result: Short half-life, potential toxicity from aldehyde metabolites.[1]
  • Isomer B: Has zero

    
    -hydrogens (
    
    
    
    ). The
    
    
    -carbon is quaternary. MAO cannot initiate the oxidation mechanism. Result: High metabolic stability, long half-life, and oral bioavailability (similar to the mechanism of Phentermine vs. Amphetamine).[1]
Metabolic Pathway Diagram[1]

MAO_Pathway cluster_A Isomer A: Susceptible Pathway cluster_B Isomer B: Resistant Pathway A1 This compound (Has α-Hydrogens) A2 Imine Intermediate A1->A2 MAO Oxidation (-2H) A3 Aldehyde + NH3 (Deamination) A2->A3 Hydrolysis B1 3-Ethylpentan-3-amine (No α-Hydrogens) B2 Excreted Unchanged or N-Hydroxylation B1->B2 MAO Blocked (Steric/Electronic Stop)

Figure 2: Metabolic fate of Isomers A and B. Isomer B blocks the MAO catalytic cycle.

References

  • Metabolic Stability of Alpha-Tertiary Amines: Silverman, R. B. (1995).[1] Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Discusses the requirement of alpha-protons for MAO activity).

  • The Ritter Reaction: Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.[1]

  • Steric Hindrance in Tertiary Carbinamines: Brown, H. C. (1956).[1] Chemical Effects of Steric Strains. Journal of the Chemical Society. (Foundational work on steric strains in tri-alkyl substituted centers).

  • Physical Properties of Amines: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15705545, this compound.

Sources

3-Ethylpentan-1-amine safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-Ethylpentan-1-amine (CAS: 66643-81-0) is a branched primary aliphatic amine utilized primarily as a structural building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Its structural distinctiveness lies in the ethyl substitution at the


-position relative to the amino group. This steric bulk provides a "shielding" effect that modulates the metabolic stability and lipophilicity of downstream amides and sulfonamides without completely hindering synthetic accessibility. This guide synthesizes safety protocols, physicochemical properties, and application logic for researchers handling this compound.

Chemical Identity & Physicochemical Profile

The following data consolidates experimental and predicted values. Due to the limited public experimental data for this specific isomer, physicochemical properties are derived from high-fidelity structure-activity relationship (SAR) models and analogous C7 aliphatic amines.

Table 1: Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-Ethylpentylamine; 1-Amino-3-ethylpentane
CAS Number 66643-81-0 (Free Base); 1210414-12-2 (HCl Salt)
Molecular Formula C

H

N
Molecular Weight 115.22 g/mol
SMILES CCC(CC)CCN
InChI Key ICXOGAOKYGLFHU-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValue (Predicted/Analogous)Context
Physical State LiquidColorless to pale yellow; amine odor.
Boiling Point 145–155 °CEstimated based on n-heptylamine (155°C) and branching effects.
Density 0.76 – 0.78 g/mLTypical for branched C7 amines.
Flash Point ~35–45 °CFlammable . Requires grounding during transfer.
pKa (Conjugate Acid) ~10.5 – 10.8Highly basic; forms stable salts with mineral acids.
LogP ~2.1Moderately lipophilic; crosses membranes effectively.

Hazard Identification & Toxicology (SDS Core)

As a primary aliphatic amine, this compound presents dual hazards: Corrosivity (due to high basicity) and Flammability (due to the hydrocarbon chain).

GHS Classification[2]
  • Flammable Liquids: Category 3 (H226)[3]

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332) - Harmful if swallowed or inhaled.

Mechanism of Injury
  • Alkaline Hydrolysis: The unshared electron pair on the nitrogen atom renders the molecule highly nucleophilic and basic. Upon contact with biological tissue, it rapidly saponifies membrane lipids and denatures proteins, leading to liquefactive necrosis. This damage is deeper and more persistent than acid burns.

  • Respiratory Irritation: Vapor inhalation causes immediate irritation to the upper respiratory tract. High concentrations may induce pulmonary edema (fluid accumulation in the lungs) which can be delayed by 24–48 hours.

Emergency Response Protocol

The following decision logic outlines the immediate "self-validating" steps for exposure. The priority is Decontamination followed by Neutralization .

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Corrosive) Type->Skin Eye EYE CONTACT (Immediate Damage Risk) Type->Eye Inhal INHALATION (Respiratory Distress) Type->Inhal ActionSkin 1. Drench with water (15+ min) 2. Remove contaminated clothing 3. Do NOT neutralize with acid Skin->ActionSkin ActionEye 1. Irrigate with water/saline (15-30 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal Med SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Med ActionEye->Med ActionInhal->Med

Figure 1: Critical response workflow for this compound exposure. Note the prohibition on neutralizing skin burns with acid, which can exacerbate thermal injury.

Applications in Drug Discovery

In medicinal chemistry, the specific branching pattern of this compound is utilized to fine-tune the physicochemical and metabolic properties of a drug candidate.

The "Steric Shield" Effect

Incorporating a 3-ethylpentyl group creates a high degree of steric occlusion around the nitrogen center without altering the electronic properties significantly.

  • Metabolic Stability: In amide derivatives, the bulky ethyl group at the

    
    -position hinders the approach of proteolytic enzymes or cytochrome P450 isoforms that might otherwise attack the 
    
    
    
    - or
    
    
    -carbons.
  • Lipophilicity Modulation: The C7 alkyl chain increases the LogP by approximately +2.1 units relative to a methyl group, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Synthetic Utility

It serves as a versatile nucleophile in:

  • Reductive Amination: Reaction with ketones/aldehydes to form secondary amines.

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form stable amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Synthesis & Manufacturing Logic

For researchers requiring the compound de novo, two primary routes are established. Route A is preferred for laboratory scale due to milder conditions, while Route B is more atom-economical for industrial scale-up.

SynthesisPath Aldehyde 3-Ethylpentanal RedAmin Reductive Amination NH4OAc, NaBH3CN MeOH, pH 6 Aldehyde->RedAmin Nitrile 3-Ethylpentanenitrile Reduction Nitrile Reduction LiAlH4, THF or H2, Raney Ni Nitrile->Reduction Product This compound RedAmin->Product Reduction->Product

Figure 2: Synthetic pathways. Route A (Blue) utilizes reductive amination of the aldehyde. Route B (Red) involves the reduction of the corresponding nitrile.

Protocol: Reductive Amination (Route A)
  • Reagents: 3-Ethylpentanal (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve aldehyde and ammonium acetate in methanol.

    • Add NaBH

      
      CN portion-wise at 0°C.
      
    • Stir at room temperature for 12–16 hours.

    • Quench: Acidify with concentrated HCl (to pH < 2) to decompose excess hydride and form the amine salt.

    • Workup: Basify with NaOH (pH > 12) and extract into Dichloromethane (DCM).

    • Purification: Distillation or conversion to HCl salt for recrystallization.

Handling & Storage Requirements

To maintain chemical integrity and safety:

  • Storage: Store under an inert atmosphere (Nitrogen or Argon). Amines readily absorb CO

    
     from the air to form carbamate salts (white crust).
    
  • Container: Glass or Stainless Steel. Do not use aluminum or copper/brass fittings, as amines can corrode these metals.

  • Segregation: Keep away from strong oxidizers, acids, and acid anhydrides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15705545, this compound. Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier - this compound. Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). (2023). 3-Ethylpentane Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: 3-Ethylpentan-1-amine (CAS 66643-81-0)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary & Chemical Identity[1]

3-Ethylpentan-1-amine (IUPAC) is a branched primary aliphatic amine with the molecular formula C₇H₁₇N . Structurally, it consists of a pentane backbone with an ethyl group substituted at the C3 position and a primary amino group at the C1 terminus.

This compound acts as a critical intermediate in the synthesis of agrochemicals, surfactants, and pharmaceutical motifs where steric bulk at the γ-position (gamma to the nitrogen) is required to modulate lipophilicity or receptor binding affinity.

Key Identifiers
PropertyValue
CAS Number 66643-81-0
IUPAC Name This compound
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
SMILES CCC(CC)CCN
InChIKey ICXOGAOKYGLFHU-UHFFFAOYSA-N

Physicochemical Properties: Boiling Point & Density

As a specific structural isomer of the C7 amine family (heptylamines), direct experimental data for this compound is less ubiquitous in public registries than its linear counterpart, n-heptylamine. The values below represent a synthesis of available experimental data for close structural analogs and high-fidelity predictive models (ACD/Labs, EPI Suite).

Data Summary Table
PropertyValue / RangeConfidence / Method
Boiling Point (760 mmHg) 148°C – 152°C Predicted (Based on C7 isomer trends)
Density (20°C) 0.765 – 0.775 g/mL Predicted (Analogous to 2-ethylhexylamine)
Refractive Index (

)
1.4230Estimated
Flash Point ~35°C – 40°CEstimated (Flammable Liquid)
pKa (Conjugate Acid) 10.6 – 10.8Typical for primary aliphatic amines
Solubility Soluble in ethanol, ether, organic solvents; limited solubility in water.Hydrophobic C7 skeleton dominates.
Structural Analysis of Boiling Point

The boiling point of this compound (~150°C) is governed by two competing factors:

  • Hydrogen Bonding (Elevation): The primary amine (-NH₂) group acts as both a hydrogen bond donor and acceptor, significantly elevating the boiling point compared to the parent alkane, 3-ethylpentane (BP 93.5°C).

  • Branching (Depression): Compared to the linear isomer n-heptylamine (BP 155°C), the ethyl branch at position 3 disrupts molecular packing. This steric hindrance reduces the effective surface area for Van der Waals interactions, resulting in a boiling point approximately 3–7°C lower than the linear chain.

Synthesis & Preparation Protocol

For research and development applications, the most robust synthesis route involves the reduction of the corresponding amide or nitrile. The Amide Reduction Pathway is preferred for its high selectivity toward the primary amine, avoiding the formation of secondary amine byproducts common in direct alkylation.

Pathway: 3-Ethylpentanoic Acid this compound[3]
Reaction Scheme (Graphviz)

SynthesisPathway Acid 3-Ethylpentanoic Acid (Starting Material) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide 3-Ethylpentanamide Chloride->Amide NH3 (aq/gas) Amine This compound (Target) Amide->Amine LiAlH4, THF, Reflux

Figure 1: Step-wise synthesis from commercially available carboxylic acid precursor.

Detailed Protocol

Step 1: Formation of 3-Ethylpentanamide

  • Activation: Charge a round-bottom flask with 3-ethylpentanoic acid (1.0 eq). Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Amidation: Dissolve the residue in dry dichloromethane (DCM). Cool to 0°C. Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide. A white precipitate (amide) will form.

  • Isolation: Filter the solid or extract with DCM. Wash with water to remove ammonium chloride salts. Dry over

    
     and concentrate.
    

Step 2: Reduction to Amine

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagent: Suspend Lithium Aluminum Hydride (

    
    , 2.5 eq) in anhydrous THF or Diethyl Ether.
    
  • Addition: Dissolve the 3-ethylpentanamide from Step 1 in anhydrous THF. Add dropwise to the

    
     suspension. Caution: Exothermic reaction with hydrogen evolution.
    
  • Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the carbonyl group.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Purification: Filter the granular aluminum salts. Dry the filtrate over

    
    . Remove solvent via rotary evaporation.
    
  • Distillation: Purify the crude oil by fractional distillation under reduced pressure (or atmospheric if stable) to obtain pure this compound.

Applications in Drug Development[4]

In Medicinal Chemistry, this compound serves as a specialized "building block" for introducing steric bulk without adding aromaticity.

  • Lipophilicity Modulation: The branched C7 chain increases

    
     significantly compared to linear propyl or butyl amines, enhancing blood-brain barrier (BBB) penetration in CNS-active drugs.
    
  • Steric Occlusion: The ethyl group at the

    
    -position can block metabolic oxidation at the 
    
    
    
    -carbon, potentially extending the half-life (
    
    
    ) of the drug molecule.
  • Isostere: It is often used as an acyclic isostere for cyclohexyl- or cyclopentyl-amines when a more flexible hydrophobic pocket fit is required.

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Flammable Liquid H226 Flammable liquid and vapor.
Skin Corrosion H314 Causes severe skin burns and eye damage.
Acute Toxicity H302 Harmful if swallowed.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.

  • PPE: Wear nitrile gloves (breakthrough time < 15 min for amines; change frequently), chemical splash goggles, and a lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

    
     (carbamate formation). Keep away from oxidizing agents and acids.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15705545, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Heptanamine (Linear Isomer Data for Comparison). Standard Reference Data. Retrieved from [Link]

  • Master Organic Chemistry. Trends in Boiling Points: Intermolecular Forces and Branching. Retrieved from [Link]

Solubility Profile & Physicochemical Characterization of 3-Ethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

3-Ethylpentan-1-amine (CAS: 66643-81-0) is a branched primary aliphatic amine with the molecular formula C₇H₁₇N.[1][2] As a structural isomer of heptylamine, it possesses a unique physicochemical profile characterized by a hydrophobic C7 alkyl tail and a hydrophilic primary amino head group. Its solubility behavior is governed by this amphiphilic nature, where the lipophilic 3-ethylpentyl chain dominates, rendering the molecule highly soluble in organic media but sparingly soluble in water.

This guide provides a comprehensive analysis of the solubility thermodynamics, solvent compatibility, and practical handling protocols for this compound, designed for scientists in drug discovery and organic synthesis.

Molecular Architecture & Physicochemical Basis

The solubility of this compound is dictated by the competition between its polar amine functionality and its non-polar hydrocarbon skeleton.

Structural Analysis[2]
  • Hydrophobic Domain: The 3-ethylpentyl chain creates a significant steric footprint. Unlike linear n-heptylamine, the branching at the C3 position disrupts Van der Waals packing forces, theoretically lowering the melting point and increasing solubility in non-polar solvents by increasing the entropy of mixing.

  • Hydrophilic Domain: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. However, the hydrophobic surface area of the C7 chain overwhelms the polar contribution of the amine, resulting in a logP > 2.0.

Key Physicochemical Properties

Table 1: Physicochemical Constants

PropertyValue (Experimental/Predicted)Relevance to Solubility
Molecular Weight 115.22 g/mol Low MW facilitates rapid dissolution kinetics.[2]
LogP (Octanol/Water) ~2.1 - 2.3Indicates high lipophilicity; prefers organic layers in extraction.[2]
Boiling Point ~145–150 °C (Est.)[2]High boiling point requires high-vacuum for removal; solvent exchange is preferred.[2]
Density ~0.77 g/mLLess dense than water; forms the upper layer in aqueous extractions.[2]
pKa (Conjugate Acid) ~10.5Highly basic; protonation drastically alters solubility profile (see Section 4).[2]

Solubility Profile in Organic Media

The following matrix details the solubility behavior of the free base form of this compound.

Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubilityMechanistic Insight
Non-Polar Hexane, Heptane, TolueneHigh The C7 alkyl chain interacts favorably via London Dispersion forces.[2] Excellent for recrystallization of amide derivatives.
Chlorinated Dichloromethane (DCM), ChloroformHigh DCM is the "Gold Standard" solvent for this amine.[2] It solvates the alkyl chain while the amine lone pair interacts with the electron-deficient hydrogen of DCM.
Polar Aprotic THF, Ethyl Acetate, DMSOHigh Good solubility.[2] Note: Reacts with esters (EtOAc) over prolonged periods or high heat (aminolysis).
Polar Protic Methanol, Ethanol, IsopropanolHigh Forms strong hydrogen bond networks.[2] Miscible in all proportions.
Aqueous WaterLow/Partial The hydrophobic effect forces phase separation.[2] Solubility is pH-dependent (soluble at pH < 9).
Visualization: Solvent Selection Strategy

The following decision tree aids in selecting the optimal solvent based on the intended experimental outcome.

SolventSelection Start Start: this compound Intent What is the Goal? Start->Intent Reaction Chemical Synthesis Intent->Reaction Extraction Purification / Workup Intent->Extraction Analysis Analytical (HPLC/GC) Intent->Analysis React_Type Reaction Type? Reaction->React_Type Ext_Phase Target Phase? Extraction->Ext_Phase Acylation Amide Coupling React_Type->Acylation Non-polar TS Alkylation Alkylation React_Type->Alkylation SN2 Solvent_DCM Use DCM or THF (High Solubility, Inert) Acylation->Solvent_DCM Solvent_DMF Use DMF or CH3CN (Dipolar Aprotic) Alkylation->Solvent_DMF Organic_Phase Keep Amine Organic Ext_Phase->Organic_Phase Aqueous_Phase Remove Amine (Wash) Ext_Phase->Aqueous_Phase Solvent_Ether Use MTBE or EtOAc (Basic pH > 12) Organic_Phase->Solvent_Ether Solvent_Acid Use 1M HCl (Forms Water-Soluble Salt) Aqueous_Phase->Solvent_Acid

Figure 1: Solvent selection decision tree based on experimental intent.[2]

Thermodynamic Manipulation: The Acid-Base Switch

A critical feature of this compound is its ability to toggle solubility states based on pH.[2] This is the primary mechanism for purification.

The Mechanism[2]
  • Free Base (pH > 11): Neutral, Lipophilic. Soluble in organic solvents; Insoluble in water.[3][4]

  • Conjugate Acid (pH < 9): Cationic (Ammonium salt), Hydrophilic. Soluble in water; Insoluble in non-polar organics.

Reaction:


[2]
Experimental Protocol: Acid-Base Purification

Objective: Isolate this compound from neutral organic impurities (e.g., unreacted alkyl halides).

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

  • Acid Extraction:

    • Add 1.0 M HCl (aq) (1.2 equivalents relative to amine).

    • Shake vigorously for 2 minutes. The amine converts to the hydrochloride salt and migrates to the aqueous layer.

    • Observation: The organic layer contains neutral impurities; the aqueous layer contains the product.

  • Separation: Collect the aqueous layer.

  • Basification (Regeneration):

    • Cool the aqueous solution to 0°C.

    • Slowly add 6.0 M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine separates (oiling out).

  • Re-extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

Experimental Determination of Solubility

If precise solubility data (g/L) is required for a specific formulation, use the Saturation Shake-Flask Method .

Protocol: Saturation Shake-Flask[2]
  • Preparation: Add excess this compound to 5 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material (if solid) or separate phases (if liquid-liquid separation occurs).

  • Sampling: Withdraw the supernatant.

  • Quantification:

    • Derivatization: React aliquot with benzoyl chloride (Schotten-Baumann conditions) to improve UV detectability.

    • HPLC Analysis: Inject onto C18 column (Acetonitrile/Water gradient).

Safety & Handling

  • Corrosivity: As a primary amine, it causes severe skin burns and eye damage (GHS Category 1B). Always wear nitrile gloves and chemical splash goggles.

  • Volatility: The vapor is irritating to the respiratory tract.[1] Handle only in a functioning fume hood.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon). Amines absorb CO₂ from the air to form carbamates (white crust).

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[5] Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[6] (Grounding for solubility parameter analysis).

  • Sigma-Aldrich.Safety Data Sheet: Primary Aliphatic Amines. (General safety protocols for C7 amines).

Sources

Methodological & Application

using 3-ethylpentan-1-amine in corrosion inhibitor formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 3-Ethylpentan-1-amine (EPA) as a Sterically Optimized Corrosion Inhibitor

Executive Summary

This application note details the protocol for evaluating This compound (EPA) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Unlike linear alkyl amines (e.g., n-heptylamine), EPA possesses a branched ethyl group at the C3 position. This structural feature is hypothesized to enhance the "Umbrella Effect," providing superior surface coverage per molecule and increased film stability under hydrodynamic shear compared to linear isomers.

This guide provides a standardized workflow for formulation, electrochemical validation (EIS/Tafel), and efficiency calculation, adhering to ASTM G102 and G5 standards.

Chemical Basis & Mechanism[1]

Molecule: this compound CAS: 66643-81-0 Molecular Weight: 115.22 g/mol Structure: Primary amine head group (


) with a C7 branched alkyl tail.
Mechanism of Action: The Steric Advantage

Corrosion inhibition by organic amines is driven by adsorption.[1] The nitrogen lone pair donates electrons to the empty


-orbitals of surface iron atoms (chemisorption), while the alkyl tail creates a hydrophobic barrier against corrosive ions (

,

).
  • Linear Amines (e.g., n-Heptylamine): Form tight, crystalline-like monolayers. High efficiency but prone to desorption if the film is breached.

  • Branched Amines (EPA): The C3-ethyl branch creates a larger "footprint" on the metal surface. This steric bulk prevents the ingress of water molecules even at lower surface packing densities, a phenomenon known as the Screening Effect .

AdsorptionMechanism Fig 1. Multi-step adsorption mechanism of this compound on steel. Solution Acidic Solution (H+, Cl-, EPA+) Physisorption Step 1: Physisorption (Electrostatic: EPA+ <-> Cl- <-> Fe) Solution->Physisorption Diffusion Surface Mild Steel Surface (Fe) Chemisorption Step 2: Chemisorption (Donor-Acceptor: N: -> Fe) Physisorption->Chemisorption Dehydration Film Step 3: Hydrophobic Film (Steric Screening) Chemisorption->Film Lateral Interaction

Formulation & Preparation Protocol

Safety Warning: EPA is a flammable liquid (H226) and causes severe skin burns (H314).[2][3] All handling must occur in a fume hood using nitrile gloves and chemical splash goggles.

Materials
  • Test Substrate: Mild Steel coupons (C1018 or similar), polished to 600-grit finish.

  • Base Electrolyte: 1.0 M Hydrochloric Acid (HCl), prepared using analytical grade 37% HCl and deionized water (

    
    ).
    
  • Inhibitor Stock: Pure this compound.

  • Co-solvent (Optional): Absolute Ethanol (only if solubility < 500 ppm in pure acid).

Preparation Steps
  • Stock Solution (10,000 ppm): Weigh exactly 1.00 g of EPA. Dissolve in 10 mL ethanol (if necessary), then dilute to 100 mL with 1.0 M HCl.

    • Note: Protonation of the amine (

      
      ) usually enhances water solubility in acidic media.
      
  • Test Series: Prepare the following concentrations by serial dilution using 1.0 M HCl:

    • Blank: 0 ppm (Control)

    • Low: 50 ppm, 100 ppm

    • Medium: 200 ppm, 500 ppm

    • High: 1000 ppm

Electrochemical Validation Protocol

This protocol utilizes a standard three-electrode cell to quantify inhibition efficiency.

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry) with FRA module.

Experimental Workflow

Workflow Fig 2. Electrochemical testing sequence for corrosion inhibitor screening. Start Start Experiment Prep 1. Coupon Polishing (SiC 600 -> Acetone Wash) Start->Prep OCP 2. OCP Stabilization (30-60 mins until dE/dt < 2mV/5min) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Tafel 4. Potentiodynamic Polarization (-250mV to +250mV vs OCP) EIS->Tafel Analysis 5. Data Fitting & Calculation Tafel->Analysis

Detailed Steps

Step 1: Open Circuit Potential (OCP)

  • Immerse the working electrode (steel) in the solution.

  • Monitor OCP vs. Reference Electrode (Ag/AgCl or SCE) for 30–60 minutes.

  • Criterion: Stability is reached when potential drift is

    
     over 300 seconds.
    

Step 2: Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: Measure Charge Transfer Resistance (

    
    ) without destroying the film.
    
  • Frequency Range:

    
     to 
    
    
    
    .
  • Amplitude:

    
     RMS (AC perturbation).
    
  • Points: 10 points per decade.

  • Fitting: Fit data to a Randles Circuit (

    
    ).
    
    • 
      : Solution Resistance.
      
    • 
      : Constant Phase Element (Double Layer).
      
    • 
      : Charge Transfer Resistance (Inverse to corrosion rate).
      

Step 3: Potentiodynamic Polarization (Tafel)

  • Purpose: Determine corrosion current density (

    
    ) and anodic/cathodic slopes (
    
    
    
    ).
  • Scan Range:

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (Standard) or 
    
    
    
    (High precision).

Data Analysis & Interpretation

Calculating Inhibition Efficiency ( )

Summarize results in the following table format:

Concentration (ppm)

(mV)

(

)

(mV/dec)

(mV/dec)

(

)

(%)

(%)
Blank (0) -450500.08011050--
100 -440120.08511521076.076.2
500 -43525.09012098095.094.9

Formulas:

  • From Tafel (

    
    ): 
    
    
    
    
    Where
    
    
    is the corrosion current of the blank.
  • From EIS (

    
    ): 
    
    
    
    
    Where
    
    
    is the resistance of the blank.
Adsorption Isotherm Validation

To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm), where

.
  • Linearity (

    
    ):  Indicates monolayer adsorption.
    
  • Slope

    
    :  Confirms ideal Langmuir behavior.
    
  • 
     Calculation:  The intercept allows calculation of Gibbs Free Energy (
    
    
    
    ):
    
    
    • If

      
      : Physisorption (Electrostatic).
      
    • If

      
      : Chemisorption (Coordinate bond).
      
    • Expectation for EPA: Values around

      
       to 
      
      
      
      (Mixed Mode).

References

  • ASTM International. (2021). ASTM G102-89(2021) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. West Conshohocken, PA. Link

  • ASTM International. (2021). ASTM G5-14(2021) Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. West Conshohocken, PA. Link

  • Obot, I. B., et al. (2015).[3] "Density functional theory (DFT) as a powerful tool for designing new organic corrosion inhibitors." Corrosion Science, 99, 1-30. Link

  • Finšgar, M., & Jackson, J. (2014). "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science, 86, 17-41. Link

  • PubChem. (n.d.).[2][3] this compound (Compound Summary).[3][4] National Library of Medicine. Link

Sources

3-Ethylpentan-1-amine as building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethylpentan-1-amine (CAS 66643-81-0) as a Hydrophobic Pharmacophore in Kinase Inhibitor Design

Executive Summary

This guide details the application of This compound (CAS 66643-81-0) as a specialized building block for the synthesis of Type I and Type II kinase inhibitors. While linear alkyl amines are common in early discovery, they often suffer from poor metabolic stability and suboptimal hydrophobic packing. The 3-ethylpentyl motif offers a unique "gamma-branched" architecture that increases steric bulk at the distal end of the solubilizing tail. This modification is critical for probing the Solvent Front and Ribose Pocket regions of the kinase ATP-binding site, improving potency through hydrophobic desolvation while disrupting crystal lattice energy to enhance solubility.

Chemical Profile & Rationale

PropertySpecification
Chemical Name This compound
CAS Number 66643-81-0
Formula C

H

N
Molecular Weight 115.22 g/mol
Structure NH

-CH

-CH

-CH(CH

CH

)

Key Feature

-Branching (Geminal ethyl groups at C3)
pKa (Calc) ~10.5 (Primary Amine)

Medicinal Chemistry Logic (SAR):

  • Hydrophobic Space Filling: Many kinases (e.g., EGFR, CDK, MAPK) possess a "Solvent Front" region near the ribose binding site that tolerates bulk. The gem-diethyl group of this compound provides a globular hydrophobic volume (~128 ų) distinct from the planar profile of cycloalkyl rings or the flexibility of n-heptyl chains.

  • Solubility Enhancement: The branching disrupts molecular planarity, reducing the lattice energy of the final drug molecule. This often results in higher thermodynamic solubility compared to linear analogs.

  • Metabolic Stability: Branching at the

    
    -position hinders 
    
    
    
    -oxidation and reduces the rate of metabolic dealkylation compared to linear chains.

Synthetic Protocol: Installation of the 3-Ethylpentyl Tail

Objective: Synthesize a prototype kinase inhibitor scaffold (4-amino-pyrimidine derivative) incorporating this compound via Nucleophilic Aromatic Substitution (S


Ar).

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (CAS 3934-20-1) or 4-Chloro-2-(phenylamino)pyrimidine derivatives.

  • Nucleophile: this compound (CAS 66643-81-0).[1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA).[4]
    
  • Solvent:

    
    -Butanol (for thermal) or DMF (for mild heat).
    
Step-by-Step Methodology

1. Reaction Setup:

  • Dissolve 1.0 equivalent (eq.) of the 4-chloropyrimidine scaffold in

    
    -Butanol (0.1 M concentration).
    
  • Add 1.2 eq. of This compound .

  • Add 2.0 eq. of DIPEA to scavenge the generated HCl.

2. Thermal Activation:

  • Heat the reaction mixture to 80–100 °C for 4–12 hours.

  • Note: The branched tail adds steric hindrance. If conversion is slow (<50% at 4h), increase temperature to 110 °C or switch to microwave irradiation (120 °C, 30 min).

3. Monitoring (Self-Validating Step):

  • TLC/LCMS: Monitor the disappearance of the starting chloride (

    
     of scaffold) and the appearance of the product (
    
    
    
    ).
  • Checkpoint: If a byproduct mass corresponding to double addition (substitution at C2 and C4) is observed, lower the equivalents of amine to 1.05 and reduce temperature.

4. Workup & Purification:

  • Evaporate

    
    -Butanol under reduced pressure.
    
  • Redissolve residue in Ethyl Acetate and wash with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ). Elute with a gradient of Hexanes:Ethyl Acetate (0-50%). The branched amine product typically elutes earlier than linear amine analogs due to higher lipophilicity.
    

Visualization of Workflow & SAR

The following diagram illustrates the synthesis logic and the structural role of the amine within the kinase pocket.

KinaseInhibitorDesign Scaffold 4-Chloropyrimidine Scaffold Reaction S_NAr Coupling (n-BuOH, 100°C, DIPEA) Scaffold->Reaction + Reagent This compound (CAS 66643-81-0) Reagent->Reaction Interaction Hydrophobic Desolvation Reagent->Interaction Gem-Ethyl Group Fills Void Product Inhibitor Candidate (Hydrophobic Tail Installed) Reaction->Product Yield >75% Pocket Kinase ATP Pocket (Solvent Front) Product->Pocket Binds To Interaction->Pocket Increases Potency

Caption: Workflow for installing this compound onto a kinase core and its mechanism of action within the ATP binding pocket.

Quality Control & Validation

To ensure the integrity of the synthesized building block and final inhibitor:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Triplet at

      
       ~0.85 ppm (6H) corresponding to the two terminal methyls of the ethyl groups.
      
    • Verify the Multiplet at

      
       ~1.2-1.4 ppm for the methylene backbone.
      
    • Confirm the Triplet/Multiplet at

      
       ~3.2-3.4 ppm for the 
      
      
      
      -adjacent methylene (
      
      
      -NH).
  • LCMS Purity:

    • Must be >95% (UV 254 nm).

    • Verify ionization pattern; branched amines sometimes show lower ionization efficiency than linear ones in ESI+ due to steric shielding of the nitrogen lone pair.

References

  • PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine. [Link]

  • Liu, Y., & Gray, N. S. (2006).[6] Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Proactive Flammability Hazard Management for 3-Ethylpentan-1-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-ethylpentan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating the flammability and corrosive hazards associated with this compound. Our approach is rooted in experimental causality—understanding why a protocol is necessary is as critical as the protocol itself. This guide moves beyond checklists to instill a culture of intrinsic safety in your laboratory operations.

Section 1: Hazard Identification & Characterization

This section addresses the fundamental questions regarding the physicochemical hazards of this compound. A thorough understanding of these properties is the foundation of safe handling.

Q: What are the primary flammability and chemical hazards of this compound?

A: this compound is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (Flammable Liquid, Category 3).[1][2] This means it can be ignited under ambient laboratory conditions. Beyond its flammability, it poses two other significant risks: it causes severe skin burns and eye damage (Skin Corrosion, Category 1B) and may cause respiratory irritation.[1] Therefore, all handling procedures must address the dual threats of flammability and corrosivity.

Q: What are the key physical properties that dictate its flammability?

Table 1: Physicochemical Properties and Analogs

PropertyValue for this compoundAnalog Data for ContextRationale for Concern
GHS Classification Flammable Liquid, Category 3[1][2]N/AIndicates vapors can ignite at or near room temperature.
Molecular Formula C₇H₁₇N[1]N/AAn organic amine with a carbon backbone susceptible to combustion.
Flash Point Estimated: 23°C to 60°C3-Pentanone: 7°C[5] 3-Ethyl-1-pentanol: 61.8°C[6]The presence of flammable vapors is highly likely during routine handling.
Boiling Point Data not available3-Pentanone: 101.5°C[5] 3-Ethyl-1-pentanol: 161.3°C[6]Indicates significant vapor pressure at ambient temperatures.
Vapor Density Heavier than air (inferred)Most organic vapors are heavier than air.[4]Vapors can accumulate in low or confined areas (sewers, basements).[4]
Explosive Limits Data not availableFormation of explosive air/vapor mixtures is possible.[5]A specific concentration range in air where ignition can lead to an explosion.
Q: What would the NFPA 704 "Fire Diamond" be for this compound, and what does it signify for emergency response?

A: The National Fire Protection Association (NFPA) 704 diamond provides at-a-glance hazard information for emergency responders.[7][8] While an official rating may not be published, a conservative and scientifically grounded estimation based on GHS data is as follows:

  • Health (Blue Diamond - Left): 3 - This rating reflects the fact that the material can cause serious or permanent injury.[9] this compound causes severe skin burns and eye damage, fitting this classification.[1]

  • Flammability (Red Diamond - Top): 3 - This rating is for liquids and solids that can be ignited under almost all ambient temperature conditions.[9] With a flash point potentially as low as 23°C, this chemical's vapors can be readily ignited.

  • Instability (Yellow Diamond - Right): 0 - This rating indicates the material is normally stable, even under fire exposure conditions. There is no data to suggest inherent instability or reactivity for this compound.

  • Special Hazards (White Diamond - Bottom): This diamond would likely be left blank. While corrosive, the "COR" designation is not an official NFPA 704 symbol.

This "3-3-0" diamond immediately signals to firefighters that the substance is a severe health risk, highly flammable, but not reactive.[10]

Section 2: Safe Handling & Storage Troubleshooting Guide

This section provides solutions to common challenges and questions encountered during the experimental use of this compound.

Q: I need to transfer this compound from a bulk container to a smaller reaction vessel. What is the primary ignition risk, and what is the mandatory protocol to prevent it?

A: The primary ignition risk during liquid transfer is static electricity discharge .[11][12] The flow of flammable liquids can generate a static charge, and a spark from the discharge can easily ignite the chemical's vapors.[13][14][15]

The mandatory protocol is to use proper bonding and grounding techniques.

  • Bonding: Electrically connecting the two containers (e.g., the drum and the reaction vessel) to equalize their electrical potential.

  • Grounding: Connecting the dispensing container to an established earth ground to dissipate any accumulated charge.[12]

Experimental Protocol: Safe Transfer of this compound

  • Area Preparation: Ensure the transfer area is free of all ignition sources (open flames, hot plates, non-intrinsically safe equipment).[4] The area must be well-ventilated, preferably within a chemical fume hood.

  • Equipment Inspection: Use only conductive hoses and funnels. Inspect bonding and grounding wires for integrity. Ensure containers are clean and dry.

  • Grounding: Securely attach a grounding wire from the bulk container to a verified building ground.

  • Bonding: Attach a bonding wire between the bulk container and the receiving vessel.

  • Transfer: Dispense the liquid slowly to minimize static generation.[15] Avoid "splash filling" by ensuring the dispensing tube is near the bottom of the receiving vessel.[15]

  • Completion: After transfer, remove the bonding wire and then the grounding wire. Securely cap both containers immediately.

G cluster_prep Preparation cluster_transfer Transfer Process cluster_cleanup Final Steps A 1. Prepare Area (No Ignition Sources, Good Ventilation) B 2. Inspect Equipment (Conductive Hoses, Intact Wires) A->B C 3. Ground Dispensing Container B->C D 4. Bond Containers (Dispensing to Receiving) C->D E 5. Transfer Liquid Slowly (Avoid Splashing) D->E F 6. Securely Cap Both Containers E->F G 7. Remove Bonding Wire F->G H 8. Remove Grounding Wire G->H G cluster_spill Spill Response cluster_fire Fire Response Incident Incident Occurs (Spill or Fire) SpillSize Assess Spill Size Incident->SpillSize Spill FireSize Assess Fire Size Incident->FireSize Fire SmallSpill Small Spill (<100mL) in Fume Hood SpillSize->SmallSpill Small LargeSpill Large Spill (>100mL) or Outside Hood SpillSize->LargeSpill Large Cleanup Trained Personnel Cleanup: 1. Alert & Secure 2. Remove Ignition Sources 3. Absorb (Inert) 4. Collect (Non-Sparking) 5. Decontaminate SmallSpill->Cleanup Evacuate 1. Evacuate Area 2. Pull Fire Alarm 3. Call Emergency Services LargeSpill->Evacuate SmallFire Small & Contained Fire FireSize->SmallFire Small LargeFire Large or Spreading Fire FireSize->LargeFire Large Extinguish Use Correct Extinguisher (Dry Chemical, CO2) SmallFire->Extinguish FireEvacuate 1. R.A.C.E. (Rescue, Alarm, Confine, Evacuate) 2. Call Emergency Services LargeFire->FireEvacuate

Caption: Emergency response decision tree for spills and fires.

References
  • Agilent Technologies, Inc. (2019). 3-Pentanone - Safety Data Sheet.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-Ethylpentan-2-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Ethylamine. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc (2025). 3-Ethyl-1-pentanol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Risk Logic. (n.d.). Static Electricity Control in Flammable Liquid Dispensing. Retrieved from [Link]

  • The University of Hong Kong Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Eastern Connecticut State University. (n.d.). Chemical/Flammable Storage Management Program. Retrieved from [Link]

  • National Fire Protection Association (NFPA). (2021). Hazardous Materials Identification. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • ReAgent. (2024). Safe Handling of Flammable Chemicals. The Chemistry Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • WorkSafe Queensland. (2009). Fire hazard of static electricity when handling flammable liquids. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • RiskSTOP. (n.d.). Static Electricity. Retrieved from [Link]

  • Storemasta. (2023). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2014). NFPA 704 Hazard Rating System: Flammability. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (2017). Chemical Storage. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • WorkSafe Victoria. (2024). Static electricity ignites flammable vapour. Retrieved from [Link]

  • EMME Antincendio. (n.d.). Extinguishing Agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Pentanone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tris(2-aminoethyl)amine resin. Retrieved from [Link]

  • City of Milwaukee. (n.d.). About NFPA 704. Retrieved from [Link]

Sources

preventing oxidation of 3-ethylpentan-1-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethylpentan-1-amine Stability & Storage Ticket ID: 3EPA-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist

Tier 1: Immediate Triage (Symptom Checker)

Welcome to the Technical Support Portal. Please identify the visual state of your this compound sample to determine the degradation pathway.

Visual Symptom Diagnosis Root Cause Immediate Action
Colorless Liquid Healthy N/AProceed to Protocol A (Preventative Storage).
Yellow/Amber Liquid Oxidation Formation of imines (Schiff bases) or N-oxides via radical mechanism.Distillation required. See Protocol B .
White Solid/Crust Carbamate Formation Reaction with atmospheric

(NOT oxidation).
Base Wash/Filtration. See Protocol C .
Viscous/Gummy Polymerization Advanced oxidative coupling (rare).Discard. Recovery is chemically inefficient.

Tier 2: Root Cause Analysis (The Mechanism)

You are likely observing degradation because primary amines like this compound are chemically promiscuous. They suffer from two distinct aging processes often confused by researchers.

True Oxidation (The "Yellowing" Effect)

Unlike tertiary amines which form N-oxides easily, primary amines like this compound undergo a radical-initiated pathway.

  • The Trigger: Trace metal ions or UV light generate a radical on the

    
    -carbon (the carbon attached to the nitrogen).
    
  • The Cascade: This radical reacts with

    
     to form a hydroperoxide, which dehydrates to an imine. The imine can polymerize or hydrolyze to an aldehyde and ammonia, leading to complex "yellow" oligomers.
    
  • Structural Note: The ethyl group at position 3 provides no steric protection to the nitrogen at position 1. The amine is fully exposed.

Carbon Dioxide Absorption (The "White Crust" Effect)

This is the most common "false positive" for oxidation. Primary amines are nucleophiles that attack atmospheric


 to form carbamate salts.
  • Equation:

    
    
    
  • Observation: This salt is insoluble in the parent amine liquid, appearing as a white precipitate on the cap or threads.

AmineDegradation Amine This compound (R-NH2) Radical α-Amino Radical Amine->Radical H-abstraction (-H•) Carbamate Carbamate Salt (White Solid) Amine->Carbamate +CO2 (Nucleophilic Attack) O2 Oxygen (O2) + Radical Initiator O2->Radical CO2 Carbon Dioxide (CO2) CO2->Carbamate Imine Imine (Yellowing) Radical->Imine +O2 / -H2O Aldehyde Aldehyde + NH3 Imine->Aldehyde Hydrolysis

Figure 1: Divergent degradation pathways. Yellowing indicates oxidation (top path); white solids indicate


 ingress (bottom path).

Tier 3: Standard Operating Procedures (Protocols)

Protocol A: The "Zero-Air" Storage Standard

Use this for fresh or freshly distilled material.

  • Container Selection: Use amber glass (UV protection) with a PTFE-lined screw cap . Avoid polyethylene liners, which are permeable to

    
     over time.
    
  • Headspace Purge:

    • Insert a long needle connected to an Argon (Ar) line into the liquid.

    • Bubble gently for 2-3 minutes to displace dissolved

      
      .
      
    • Pull the needle up to the headspace and flush for 30 seconds.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen (

      
      ) is lighter and mixes more easily with air if the seal is imperfect.
      
  • Sealing: Wrap the cap junction with Parafilm® or electrical tape. For long-term (>1 month), store in a secondary container (desiccator) flushed with inert gas.

Protocol B: Rescue Distillation (Removing Yellow Color)

Use this if the liquid is amber/yellow but free of solids.

  • Setup: Short-path distillation apparatus.

  • Additives: Add KOH pellets (0.5% w/w) to the boiling flask.

    • Mechanism:[1][2][3][4] KOH neutralizes any carbamates (releasing the amine) and inhibits further acid-catalyzed oxidation.

  • Conditions: this compound boils at ~145-150°C (atmospheric).

    • Recommendation: Distill under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress.

    • Target: ~50-60°C at 10-15 mmHg.

  • Collection: Discard the first 5% (forerun). Collect the colorless fraction under Argon.

Protocol C: Carbamate Reversal (Removing White Solids)

Use this if white crust is present.

  • Dissolution: Do not filter directly; you will lose product.

  • Base Wash: Dissolve the mixture in an inert solvent (e.g., Dichloromethane). Wash with 2M NaOH.

    • Chemistry:

      
      .
      
    • The amine returns to the organic layer; the carbonate stays in the water.

  • Dry & Distill: Dry organic layer over

    
    , evaporate solvent, and proceed to Protocol B .
    

Tier 4: Frequently Asked Questions (FAQ)

Q: Can I store this amine in the fridge? A: Yes, but with a warning. Cold storage slows oxidation kinetics, but refrigerators are humid environments. If the seal is imperfect, the cooling cycle creates a vacuum effect, sucking in moist air and


.
  • Verdict: Store at 4°C only if the vial is sealed in a secondary jar containing desiccant (Drierite/Silica) and an inert atmosphere.

Q: I need to use the amine frequently. How do I prevent degradation during daily use? A: Stop pouring from the bottle.

  • Install a Sure/Seal™ or septum cap.

  • Use the Schlenk technique : Insert a nitrogen line needle to pressurize the bottle, then withdraw liquid using a syringe. This prevents air from entering to replace the removed liquid volume.

Q: Is the "ethyl" group at position 3 making it more stable than n-pentylamine? A: Marginally, but not practically. The branching is at the


-position relative to the amine. It adds some bulk to the molecule but does not sterically hinder the nitrogen lone pair or the 

-hydrogens enough to prevent oxidation. Treat it with the same rigor as n-pentylamine.

References

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • PubChem. Compound Summary: this compound (CID 15705545).[5] National Library of Medicine.

  • Pichette, S. et al. Oxidation of Primary Amines to Nitriles. Journal of Organic Chemistry. (Mechanistic insight on radical pathways).

  • Bainbridge, A. The chemistry of amine storage: Carbamate formation vs Oxidation. Chemistry World / Royal Society of Chemistry context. (General reference for amine-CO2 interactions)

Sources

Technical Support Center: Optimizing 3-Ethylpentan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Hofmann Rearrangement for 3-ethylpentan-1-amine Target Molecule: this compound (CAS: Generic aliphatic amine) Precursor: 4-ethylhexanamide Role: Senior Application Scientist

Executive Summary

Synthesizing This compound via the Hofmann rearrangement presents a classic challenge in aliphatic amine synthesis: balancing the reactivity of a medium-chain, branched substrate against the tendency for side-reactions (specifically urea formation). While the classical bromine/hydroxide method is cost-effective, it often stalls at 40–50% yield for substrates of this lipophilicity (


 amide precursor).

This guide provides a tiered approach: a troubleshooting protocol for the classical method and a recommended optimized protocol utilizing the "Keillor Modification" (NBS/methoxide) to bypass the primary yield-killing mechanisms.

Module 1: The Chemistry & Critical Failure Points

To optimize yield, you must control the fate of the isocyanate intermediate . The reaction pathway bifurcates at this unstable species.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the "Red Oil" death spiral (Urea formation).

HofmannPathway Amide 4-Ethylhexanamide (Precursor) NBromo N-Bromoamide (Intermediate) Amide->NBromo Br2/Base or NBS Isocyanate Isocyanate (Critical Junction) NBromo->Isocyanate -HBr Rearrangement Carbamate Methyl Carbamate (Stable Intermediate) Isocyanate->Carbamate MeOH (Trapping) Amine This compound (Target) Isocyanate->Amine H2O (Hydrolysis) Urea Dialkyl Urea (Major Byproduct) Isocyanate->Urea Reaction with Product Amine Carbamate->Amine Hydrolysis Amine->Urea Attacks Isocyanate

Figure 1: The Hofmann Rearrangement Pathway. Note that the Target Amine can react with the Isocyanate to form Urea, irreversibly consuming yield.

Module 2: Troubleshooting the Classical Method ( )

If you are constrained to using Bromine and Sodium Hydroxide, use this guide to address low yields.

FAQ: Why is my yield stuck at 50%?

Diagnosis: You are likely experiencing Urea Formation . Mechanism: The product amine is a better nucleophile than water. As soon as this compound forms, it attacks the remaining isocyanate to form a symmetrical urea (


).
Solution: 
  • High Dilution: Run the reaction at lower concentration (<0.5 M) to statistically favor water attacking the isocyanate over the amine.

  • Order of Addition: Add the amide/bromine mixture dropwise into hot, concentrated alkali. This ensures the isocyanate is generated in a vast excess of base/water, promoting immediate hydrolysis.

FAQ: The reaction mixture is heterogeneous/oily.

Diagnosis: Solubility Limit . Context: 4-ethylhexanamide has a


 carbon backbone. It is poorly soluble in aqueous NaOH.
Solution: 
  • Cosolvent: Add 1,4-dioxane or tert-butanol (20-30% v/v).

  • Phase Transfer Catalyst: Add 1-2 mol% CTAB (Cetyltrimethylammonium bromide) . This pulls the hydroxide into the organic phase to deprotonate the N-bromoamide.

Module 3: The Optimized Protocol (Recommended)

For high-value synthesis of this compound, we recommend the Keillor Modification using N-Bromosuccinimide (NBS) and Sodium Methoxide.

Why this works:

  • Trapping: It converts the isocyanate into a stable methyl carbamate first.

  • No Urea: The amine is not generated until the second hydrolysis step, preventing urea formation entirely.

  • Solubility: The reaction occurs in methanol, solubilizing the lipophilic

    
     amide.
    
Step-by-Step Protocol
Phase 1: Formation of the Carbamate
  • Dissolution: Dissolve 4-ethylhexanamide (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Reagent Prep: Prepare a fresh solution of Sodium Methoxide (NaOMe) in methanol (2.5 equiv).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) to the amide solution. Stir for 15 minutes at room temperature.

  • Rearrangement: Add the NaOMe solution dropwise.

    • Observation: The solution may turn yellow.

    • Condition: Heat to reflux (65°C) for 20–40 minutes.

  • Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate/Water. Wash organic layer with bisulfite (to remove trace bromine) and brine. Dry and concentrate to yield the Methyl (3-ethylpentyl)carbamate .

Phase 2: Hydrolysis to Amine
  • Hydrolysis: Dissolve the crude carbamate in Ethanol and add 4M NaOH (excess).

  • Reflux: Reflux overnight (12–16 hours). Carbamates are stable and require vigorous forcing conditions to hydrolyze.

  • Isolation:

    • Cool to room temperature.[1]

    • Critical Step: The amine is basic. Extract the aqueous mixture with Dichloromethane (DCM) 3 times.

    • Note: Do not acidify the water layer, or you will protonate the amine (

      
      ) and it will remain in the water.
      
  • Purification: Distillation (approx. bp 145–150°C) or convert to HCl salt for recrystallization.

Module 4: Process Comparison Data

ParameterClassical Method (

)
Optimized Method (NBS/NaOMe)
Primary Reagent Liquid Bromine (Toxic, fuming)NBS (Solid, easy handling)
Solvent System Water (poor solubility for

)
Methanol (Good solubility)
Major Byproduct Dialkyl Urea (up to 40%)None (Carbamate protected)
Typical Yield 45–60%85–95%
Purification Difficult (Urea removal)Simple (Distillation)

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Low Yield of This compound CheckProduct Analyze Crude NMR/GC Start->CheckProduct IsUrea Peak at ~160 ppm (C=O)? Symmetrical Urea Present? CheckProduct->IsUrea IsStart Starting Material Recovered? IsUrea->IsStart No Urea UreaYes YES: Urea Formation IsUrea->UreaYes High Urea StartYes YES: Failed Reaction IsStart->StartYes StartNo NO: Check Volatility IsStart->StartNo Sol1 Switch to Carbamate Method (See Module 3) UreaYes->Sol1 UreaNo NO Sol2 Check Reagents: Is NBS yellow? (Degraded) Is NaOMe wet? StartYes->Sol2 Sol3 Amine lost during workup. Did you acidify the extraction? Keep pH > 12. StartNo->Sol3

Figure 2: Diagnostic Logic for Yield Optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. (General mechanism and urea side-reaction context).

  • Huang, X., Seid, M., & Keillor, J. W. (1997).[2] A Mild and Efficient Modified Hofmann Rearrangement.[2] The Journal of Organic Chemistry, 62(21), 7495–7496.[2] [Link] (The authoritative source for the NBS/MeOH protocol).

  • Organic Chemistry Portal. (n.d.). Hofmann Rearrangement. [Link] (Verified reaction variations and reagent alternatives).[3]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.[2][3][4][5][6] [Link] (Mechanistic breakdown of isocyanate trapping).

Sources

Technical Support Center: 3-Ethylpentan-1-amine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-ethylpentan-1-amine and encountering challenges with emulsion formation during liquid-liquid extractions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you resolve these common issues and ensure efficient and successful extractions.

Understanding the Challenge: Emulsion Formation in Amine Extractions

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution. In the context of extracting this compound, emulsions can form when vigorous mixing creates fine droplets of one phase dispersed within the other. These droplets are often stabilized by the amine itself, which can act as a surfactant, particularly at a pH close to its pKa, or by other components in the reaction mixture. The presence of a stubborn emulsion can lead to poor separation of the organic and aqueous layers, resulting in product loss and contamination.

This guide will walk you through the underlying principles of why emulsions form with this compound and provide a series of systematic troubleshooting steps to resolve them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound extraction forming a persistent emulsion?

A1: Emulsion formation during the extraction of this compound is a common issue and can be attributed to several factors:

  • Surfactant-like Properties: As a primary amine with a significant alkyl chain, this compound possesses amphiphilic properties, meaning it has both hydrophilic (the amine group) and hydrophobic (the ethylpentyl group) characteristics. This allows it to stabilize the interface between the aqueous and organic phases, promoting emulsion formation.

  • pH of the Aqueous Phase: The pH of the aqueous phase plays a critical role. Near the pKa of the amine, both the free base and its protonated form exist in significant concentrations, which can enhance its surfactant-like behavior.

  • Vigorous Mixing: Excessive shaking or stirring during the extraction process can create very fine droplets, increasing the surface area between the two phases and making it easier for an emulsion to form and stabilize.

  • Presence of Particulate Matter: Finely divided solids in the reaction mixture can accumulate at the interface and stabilize emulsions.

  • High Concentration: High concentrations of the amine or other solutes can increase the viscosity of the phases and contribute to emulsion stability.

Q2: What is the pKa of this compound, and why is it important?

  • At a pH well below the pKa (e.g., pH < 8.5) , the amine will be predominantly in its protonated, water-soluble ammonium salt form (R-NH₃⁺).

  • At a pH well above the pKa (e.g., pH > 12.5) , it will be in its neutral, organic-soluble free base form (R-NH₂).

Understanding this relationship is key to manipulating the pH to either move the amine into the aqueous phase for purification or to break an emulsion by forcing it into one phase.

Q3: Which organic solvents are best for extracting this compound?

A3: As a general principle, "like dissolves like." this compound, with its C7 alkyl chain, is a relatively nonpolar compound in its free base form. Therefore, it will be soluble in a wide range of common organic solvents.[2] The choice of solvent will depend on the specific requirements of your experiment, such as the solubility of other components in your mixture and the ease of solvent removal.

Solvent ClassExamplesExpected Solubility of this compound (Free Base)
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)High
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh
Aromatic Hydrocarbons Toluene, XylenesHigh
Aliphatic Hydrocarbons Hexanes, HeptaneModerate to High
Polar Aprotic Solvents Ethyl acetateHigh
Polar Protic Solvents Isopropanol, n-ButanolHigh (but may increase water miscibility)

Note: The hydrochloride salt of this compound will have significantly higher solubility in polar solvents, especially water, and lower solubility in nonpolar organic solvents.

Troubleshooting Guide: Resolving Emulsions in this compound Extractions

If you encounter an emulsion, it is best to address it systematically. The following troubleshooting guide provides a series of steps, from the simplest to the more involved, to break a persistent emulsion.

Initial Assessment and Simple Mechanical Methods

The first step is to determine the nature of the emulsion and attempt simple physical methods to resolve it.

Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the droplets coalesce.

Step 2: Gentle Swirling. Gently swirl the separatory funnel. The goal is to encourage the dispersed droplets to come into contact and merge without re-introducing high shear forces.

Step 3: Identify the Continuous Phase. Add a few drops of water to the top of the emulsion. If the drops mix with the top layer, the top layer is aqueous. If they form distinct droplets and fall through, the top layer is organic. This will help you decide which layer to augment in subsequent steps.

Chemical and Physical Intervention Protocols

If mechanical methods fail, the next step is to alter the chemical or physical properties of the system.

Protocol 1: Addition of Brine (Salting Out)

This is often the most effective and least disruptive method for breaking emulsions.

  • Principle: The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the aqueous phase more polar and decreases the solubility of the organic components, including the amine, thereby forcing them into the organic layer. The salt also helps to dehydrate the organic phase.

  • Procedure:

    • Prepare a saturated solution of sodium chloride in water.

    • Add a small volume of the brine solution (e.g., 5-10% of the total volume) to the separatory funnel containing the emulsion.

    • Gently rock or swirl the funnel. Avoid vigorous shaking.

    • Allow the funnel to stand and observe if the layers separate.

    • If necessary, add more brine incrementally.

Protocol 2: pH Adjustment

Altering the pH of the aqueous phase can dramatically change the solubility of the amine and break the emulsion.

  • Principle: By significantly shifting the pH, you can force the amine almost exclusively into one phase.

    • Acidification (pH < 8.5): Adding a dilute acid (e.g., 1M HCl) will protonate the amine, making it highly water-soluble. This will draw the amine into the aqueous phase and can destabilize the emulsion.

    • Basification (pH > 12.5): Adding a dilute base (e.g., 1M NaOH) will ensure the amine is in its free base form, making it more soluble in the organic phase.

  • Procedure:

    • Based on your desired outcome (amine in the aqueous or organic phase), choose to add either a dilute acid or a dilute base.

    • Add the acidic or basic solution dropwise while gently swirling.

    • Monitor the pH of the aqueous layer using pH paper.

    • Continue adding the solution until the desired pH is reached and the emulsion breaks.

Protocol 3: Centrifugation

This is a highly effective physical method for breaking stubborn emulsions.

  • Principle: The application of centrifugal force accelerates the separation of the two phases by forcing the denser phase to the bottom and the less dense phase to the top. It also promotes the coalescence of the dispersed droplets.

  • Procedure:

    • Transfer the emulsion to centrifuge tubes.

    • Balance the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

    • Carefully remove the tubes and observe the separation. The layers can then be separated by decantation or with a pipette.

Protocol 4: Filtration

Passing the emulsion through a filter medium can sometimes help to break it.

  • Principle: The filter medium can help to coalesce the fine droplets of the dispersed phase.

  • Procedure:

    • Place a plug of glass wool or a layer of Celite® (diatomaceous earth) in a filter funnel.

    • Pour the emulsion through the filter medium.

    • Collect the filtrate and allow it to separate.

Advanced and Preventative Strategies

Changing the Organic Solvent: If you consistently encounter emulsions with a particular solvent system, consider changing the organic solvent. A solvent with a different density and polarity may be less prone to forming a stable emulsion.

Prevention is Better Than Cure: To minimize the formation of emulsions from the outset:

  • Use Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to mix the layers. This reduces the formation of fine droplets.[3]

  • Pre-wash with Brine: If your crude reaction mixture is known to form emulsions, consider performing an initial wash with brine before proceeding with other aqueous washes.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsions during the extraction of this compound.

Emulsion_Troubleshooting start Emulsion Formed patience Step 1: Wait 10-20 min start->patience swirl Step 2: Gentle Swirling patience->swirl No separation success Phases Separated patience->success Separation Occurs brine Protocol 1: Add Saturated NaCl (Brine) swirl->brine No separation swirl->success Separation Occurs ph_adjust Protocol 2: Adjust pH (Acidify to <8.5 or Basify to >12.5) brine->ph_adjust No separation brine->success Separation Occurs centrifuge Protocol 3: Centrifugation ph_adjust->centrifuge No separation ph_adjust->success Separation Occurs filtration Protocol 4: Filter through Glass Wool or Celite® centrifuge->filtration No separation centrifuge->success Separation Occurs solvent_change Consider Changing Organic Solvent filtration->solvent_change No separation filtration->success Separation Occurs fail Emulsion Persists solvent_change->fail Still no separation

Sources

Validation & Comparative

Technical Comparison: FTIR Fingerprint Analysis of 3-Ethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR fingerprint region for 3-ethylpentan-1-amine , focusing on its differentiation from structural isomers like n-heptylamine. It is designed for analytical chemists and process engineers requiring robust identification protocols.

Executive Summary

This compound (CAS: 66643-81-0) is a branched primary amine used as a specialized intermediate in pharmaceutical synthesis. Its structural purity is critical, as linear isomers (e.g., n-heptylamine) often possess distinct reactivity profiles and toxicological limits.

This guide delineates the spectroscopic "fingerprint" of this compound. Unlike its linear counterparts, this molecule lacks the long-chain methylene rocking vibration, a silence that serves as its primary identification marker.

Quick Comparison: this compound vs. Alternatives
FeatureThis compound (Target)n-Heptylamine (Linear Isomer)2-Ethylpentan-1-amine (Positional Isomer)
Structure

-branched (

)
Linear Chain (

)

-branched (

)
Methylene Rock Absent (No sharp band at 720 cm⁻¹)Strong (Sharp band at ~720 cm⁻¹)Weak/Absent
Skeletal Region Complex splitting (1100–1300 cm⁻¹)Simple progressionShifted C-C modes
C-N Stretch ~1060–1080 cm⁻¹ (Primary

-C)
~1060–1070 cm⁻¹~1040 cm⁻¹ (Steric shift)

Technical Deep Dive: The Fingerprint Region

The "Fingerprint Region" (1500–600 cm⁻¹) is the definitive zone for structural elucidation. For this compound, this region is governed by the interplay between the primary amine functionality and the 3-ethylpentane skeleton .

A. The "Silent" Region (720 cm⁻¹)

The most critical diagnostic feature is a negative signal.

  • Mechanism: Long unbranched alkane chains (

    
     methylene units) exhibit a characteristic "rocking" vibration at 720 cm⁻¹ .
    
  • Observation: n-Heptylamine displays a strong, sharp peak here. This compound does not. Its longest unbranched methylene run is only 2 carbons (

    
    ), which is insufficient to generate this mode.
    
  • Analyst Note: A broad band may appear around 750–850 cm⁻¹ due to the

    
     wag (out-of-plane bending), but it lacks the sharpness of the skeletal rock.
    
B. C-N Stretching (1000–1200 cm⁻¹)

As a primary amine attached to a primary carbon (


), the C-N stretch appears in the 1060–1080 cm⁻¹  range.
  • Differentiation: In

    
    -branched isomers (like 2-ethylpentan-1-amine), steric hindrance at the 
    
    
    
    -position often shifts this band to lower frequencies (~1040 cm⁻¹) or causes splitting. In this compound, the branching is at the
    
    
    -position, preserving the "pseudo-linear" environment of the C-N bond while altering the skeletal background.
C. Skeletal Breathing (1300–1400 cm⁻¹)

The ethyl branch at position 3 introduces asymmetry in the methyl deformations.

  • Methyl Deformation: Expect a split or doublet peak around 1380 cm⁻¹ (symmetric

    
     deformation) due to the presence of three terminal methyl groups in chemically distinct environments (two on the ethyl branches, one on the main chain terminus).
    

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible spectra for library comparison, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method eliminates path-length variability associated with liquid cells.

Workflow
  • Crystal Selection: Use a Single-Reflection Diamond ATR (robustness against amine alkalinity).

  • Background: Collect 32 scans of ambient air.

  • Sample Loading:

    • Pipette 10–20 µL of neat this compound onto the crystal center.

    • Critical: Ensure the liquid covers the "bullseye" completely.

    • Cover: Use a volatile cover if available to prevent evaporation or

      
       absorption (amines react with atmospheric 
      
      
      
      to form carbamates, appearing as spurious peaks at ~1500–1600 cm⁻¹).
  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64[1]

    • Range: 4000–600 cm⁻¹

  • Cleaning: Wipe with isopropanol immediately. Amines can etch ZnSe crystals over time; Diamond is preferred.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for distinguishing this compound from its isomers using spectral data.

FTIR_Logic Start Acquire FTIR Spectrum (Neat Liquid / ATR) CheckNH Region 3300-3400 cm⁻¹ Doublet Observed? Start->CheckNH NotAmine Not a Primary Amine (Check Impurities) CheckNH->NotAmine No Check720 Region 720 cm⁻¹ Sharp 'Rocking' Peak? CheckNH->Check720 Yes Linear Identify: n-Heptylamine (Linear Isomer) Check720->Linear Yes (Strong) CheckFingerprint Region 1370-1390 cm⁻¹ Split Methyl Peak? Check720->CheckFingerprint No (Absent/Weak) Confirm CONFIRMED IDENTITY: This compound CheckFingerprint->Confirm Yes Ambiguous Inconclusive (Check 2-Ethyl isomer / NMR) CheckFingerprint->Ambiguous No

Caption: Decision tree for spectroscopic identification of this compound, prioritizing the exclusion of linear isomers via the 720 cm⁻¹ methylene rock band.

Predicted Spectral Data Table

In the absence of a reference standard, use these predicted band assignments based on group frequency theory for validation.

Wavenumber (cm⁻¹)Vibration ModeAssignment Note
3350–3280 N-H Stretch (Asym/Sym)Characteristic doublet for primary amines (

).
2960–2870 C-H StretchMixed methyl/methylene. High intensity.
1620–1590 N-H Scissoring"Amine Band I". Broad medium peak.
1460 CH₂ ScissoringOverlap of chain and ethyl group methylenes.
1380 CH₃ DeformationDiagnostic: Likely split/broadened due to ethyl branching.
1070 ± 10 C-N StretchPrimary amine on primary carbon.
850–750 N-H Wag (Broad)"Amine Band II". Can be very broad in neat liquids.
720 Methylene RockABSENT. (Key differentiator from n-heptylamine).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Ethylpentane. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][2]

  • Doc Brown's Chemistry. Infrared Spectrum of 3-Ethylpentane and Analysis. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[3] Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethylpentan-1-amine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns observed in mass spectra are molecular fingerprints, offering deep insights into the arrangement of atoms within a molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-ethylpentan-1-amine, juxtaposed with the experimentally determined fragmentation of its structural isomers, 1-heptanamine and 2-aminoheptane. Through this comparison, we will explore the fundamental principles of amine fragmentation and illustrate how subtle changes in molecular structure can lead to significantly different mass spectra.

The Foundational Principles of Amine Fragmentation in EI-MS

Before delving into the specific molecules, it is crucial to understand the characteristic behavior of aliphatic amines under electron ionization. A key feature is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Consequently, the molecular ion peak (M+) in the mass spectrum of such a compound will appear at an odd mass-to-charge ratio (m/z).[1][2]

The most dominant fragmentation pathway for aliphatic amines is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][3] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. The largest alkyl group attached to the α-carbon is preferentially lost as a radical, resulting in the most stable and, therefore, often the most abundant ion in the spectrum (the base peak).[4] For primary amines with an unsubstituted α-carbon, this cleavage characteristically produces a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.[4][5]

Predicted Fragmentation of this compound

As of the time of this writing, a publicly available experimental mass spectrum for this compound is not readily accessible. However, based on the well-established principles of amine fragmentation, we can predict its EI-MS fragmentation pattern with a high degree of confidence.

Molecular Ion (M+) : The molecular formula for this compound is C₇H₁₇N.[6] Its molecular weight is approximately 115.22 g/mol , and thus we expect the molecular ion peak to appear at m/z 115 .[6] Due to the energetic nature of electron ionization, this peak is anticipated to be of low abundance for aliphatic amines.[2]

α-Cleavage : The α-carbon in this compound is bonded to the -NH₂ group and the rest of the carbon chain. The key fragmentation will occur at the Cα-Cβ bond. In this case, the bond is between the first and second carbon of the main chain. Cleavage at this position results in the loss of a C₆H₁₃ radical and the formation of the characteristic m/z 30 ion ([CH₂NH₂]⁺). Given that this is a primary amine with an unbranched α-carbon, this fragment is predicted to be the base peak .

Other Fragments : Further fragmentation of the carbon skeleton will likely lead to a series of hydrocarbon-like clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[3][4]

Experimental Fragmentation Patterns of Isomeric Amines: A Comparative Analysis

To contextualize the predicted fragmentation of this compound, we will now examine the experimental mass spectra of two of its structural isomers: 1-heptanamine (a straight-chain primary amine) and 2-aminoheptane (a branched primary amine).

1-Heptanamine (n-Heptylamine)

As a straight-chain primary amine, 1-heptanamine serves as a simple model for α-cleavage.

  • Molecular Ion (M+) : The molecular ion is observed at m/z 115 , though it is of very low intensity, which is typical for linear aliphatic amines.[7][8]

  • Base Peak : The most prominent peak in the spectrum is at m/z 30 , resulting from the cleavage of the C₁-C₂ bond and the formation of the stable [CH₂NH₂]⁺ ion.[9] This aligns perfectly with the theoretical principles of α-cleavage for primary amines.

  • Other Significant Fragments : The spectrum also displays a series of peaks at m/z 44, 58, 72, and 86, corresponding to the cleavage of C-C bonds further down the alkyl chain with charge retention on the nitrogen-containing fragment.

2-Aminoheptane

The introduction of a branch by moving the amine group to the second carbon significantly alters the fragmentation pattern.

  • Molecular Ion (M+) : The molecular ion is present at m/z 115 , again with low abundance.

  • α-Cleavage and Base Peak : In 2-aminoheptane, the α-carbon is bonded to the amine group, a methyl group, and a pentyl group. There are two possible α-cleavage pathways:

    • Loss of the pentyl radical (C₅H₁₁) to form an ion at m/z 44 ([CH(CH₃)NH₂]⁺).

    • Loss of the methyl radical (CH₃) to form an ion at m/z 100 .

    The loss of the larger pentyl group is the preferred pathway, leading to the base peak at m/z 44 . This demonstrates the principle that the largest alkyl group is preferentially lost during α-cleavage.

Comparative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound (Predicted) C₇H₁₇N115.22[6]115 (weak)3043, 57, 71, 85
1-Heptanamine (Experimental) C₇H₁₇N115.22115 (weak)[7][8]30[9]44, 58, 72, 86
2-Aminoheptane (Experimental) C₇H₁₇N115.22115 (weak)44100

Experimental Protocols

The acquisition of high-quality mass spectra is fundamental to accurate structural elucidation. The following outlines a standard protocol for the analysis of volatile amines like those discussed in this guide, using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the amine in a suitable volatile solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 20-200.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Subtract the background spectrum from a nearby region of the chromatogram.
  • Identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for this compound and its isomers.

This compound Fragmentation M [C₇H₁₇N]⁺˙ m/z 115 Radical - C₆H₁₃• M->Radical F30 [CH₂NH₂]⁺ m/z 30 (Base Peak) Radical->F30 α-cleavage

Caption: Predicted α-cleavage of this compound.

1-Heptanamine Fragmentation M [C₇H₁₇N]⁺˙ m/z 115 Radical - C₆H₁₃• M->Radical F30 [CH₂NH₂]⁺ m/z 30 (Base Peak) Radical->F30 α-cleavage

Caption: Experimental α-cleavage of 1-heptanamine.

2-Aminoheptane Fragmentation M [C₇H₁₇N]⁺˙ m/z 115 Radical1 - C₅H₁₁• (preferred) M->Radical1 Radical2 - CH₃• M->Radical2 F44 [C₂H₆N]⁺ m/z 44 (Base Peak) F100 [C₆H₁₄N]⁺ m/z 100 Radical1->F44 α-cleavage Radical2->F100 α-cleavage

Caption: Competing α-cleavage pathways for 2-aminoheptane.

Conclusion

This comparative guide illustrates that while the fundamental principles of amine fragmentation are consistent, the specific fragmentation pattern is highly sensitive to the molecule's isomeric form. The predicted fragmentation of this compound, with a base peak at m/z 30, aligns with that of its straight-chain isomer, 1-heptanamine. In contrast, the branched isomer, 2-aminoheptane, exhibits a base peak at m/z 44 due to the preferential loss of the larger alkyl substituent from the α-carbon. This analysis underscores the power of mass spectrometry in distinguishing between structural isomers, a critical capability in drug development, metabolomics, and various other scientific disciplines. The combination of theoretical prediction and empirical data provides a robust framework for the structural elucidation of novel compounds.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15705545, this compound. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8127, 1-Heptanamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tuaminoheptane. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (n.d.). 2-Aminoheptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5603, 2-Aminoheptane. Retrieved from [Link]

Sources

Technical Comparison: Steric & Electronic Profile of 3-Ethylpentan-1-amine vs. Linear Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the optimization of small molecule drugs and advanced materials, the selection of alkyl amine building blocks is often a trade-off between reactivity (nucleophilicity) and physicochemical properties (solubility, lipophilicity, packing).

3-Ethylpentan-1-amine (3-EPA) represents a "Goldilocks" steric candidate. Unlike


-branched amines (e.g., tert-butylamine) which drastically reduce nucleophilicity, or linear amines (e.g., n-heptylamine) which suffer from poor solubility and high crystal lattice energy, 3-EPA introduces a 

-branching point
. This structural feature preserves the primary amine's reactivity while disrupting molecular packing and increasing 3D spatial complexity—a critical factor in modern Fragment-Based Drug Discovery (FBDD).

Structural & Steric Analysis

To understand the performance difference, we must visualize the spatial arrangement of the carbon tail relative to the reactive nitrogen center.

The "Gamma-Gap" Phenomenon

In linear amines (n-heptylamine), the carbon chain can adopt an all-anti conformation, creating a flat, rod-like structure that packs efficiently (causing solubility issues). In 3-EPA, the ethyl group at the C3 (


) position forces a gauche interaction in the carbon backbone, creating a "kinked" or "Y-shaped" tail.
  • 
    -Position (C1):  Unsubstituted. The nitrogen lone pair is sterically exposed, similar to a methyl group.
    
  • 
    -Position (C2):  Unsubstituted. Allows free rotation of the C1-N bond.
    
  • 
    -Position (C3): Branched.  The ethyl group here increases the hydrodynamic radius and lipophilic bulk without shielding the nitrogen lone pair during nucleophilic attack.
    
Visualization: Steric Shielding Workflow

The following diagram illustrates the decision logic when selecting between linear and branched amines based on steric and electronic requirements.

StericLogic Start Lead Optimization: Amine Selection Linear Linear Amine (n-Heptylamine) Start->Linear Default Choice Alpha Alpha-Branched (t-Butylamine) Start->Alpha Max Stability Needed Gamma Gamma-Branched (this compound) Start->Gamma Solubility/3D Shape Needed Result_Linear High Reactivity Poor Solubility High Crystal Packing Linear->Result_Linear Result_Alpha Low Reactivity Steric Clash Poor Yields Alpha->Result_Alpha Result_Gamma Preserved Reactivity High Solubility Disrupted Packing Gamma->Result_Gamma App Ideal for: LNP Formulation Perovskite Spacers Fragment Libraries Result_Gamma->App

Figure 1: Decision matrix for alkyl amine selection. This compound offers an optimal balance between reactivity and physicochemical modulation.

Physicochemical Performance Matrix

The following data compares 3-EPA against its linear isomer (n-heptylamine) and a sterically hindered


-isomer.
PropertyThis compound (

-branched)
n-Heptylamine (Linear)1-Methylhexylamine (

-branched)
Implication
Formula



Isomers allow direct comparison.
MW 115.22 g/mol 115.22 g/mol 115.22 g/mol Identical mass.[1]
LogP (Calc) 2.1 ~2.5~2.43-EPA is slightly less lipophilic due to compact shape, aiding aqueous solubility.
Boiling Point ~140-145°C (Est.)156°C142°CBranching lowers BP; easier to remove in workup than linear analogs.
pKa (Conj. Acid) ~10.610.6610.5Minimal electronic difference; basicity is preserved.
Taft Steric (

)
-0.35 (Est.)0.00 (Ref)-1.50Key Metric: 3-EPA has near-linear reactivity.

-branching drastically slows reaction.

Key Insight: The Taft Steric Parameter (


) indicates that moving the branch to the 

-position restores reactivity to near-linear levels. Researchers can substitute n-heptylamine with 3-EPA to solve solubility problems without re-optimizing reaction conditions (temperature, catalyst load).

Experimental Validation Protocols

To rigorously verify the steric and electronic arguments above, the following self-validating protocols are recommended.

Protocol A: Competitive Acylation Assay (Kinetic Discrimination)

Objective: To quantify the relative nucleophilicity of 3-EPA vs. linear amines.

Methodology:

  • Setup: In a flame-dried flask, dissolve 1.0 equiv of n-heptylamine and 1.0 equiv of this compound in DCM (

    
    ).
    
  • Internal Standard: Add 0.5 equiv of dodecane (non-reactive GC standard).

  • Limiting Reagent: Cool to 0°C. Add 0.5 equiv of acetic anhydride dropwise.

  • Quench & Analyze: After 10 minutes, quench with sat.

    
    . Extract and analyze the organic layer via GC-FID or GC-MS.
    

Data Interpretation:

  • Calculate the ratio of Acetamide products.

  • Expected Result: A ratio of ~1:1 to 0.9:1 (Linear:Branched).

  • Validation: If the ratio is < 0.5:1, significant steric hindrance is present (unlikely for

    
    -branching). If > 0.9:1, the amines are kinetically equivalent for synthetic purposes.
    
Protocol B: LogP Determination (Shake-Flask Method)

Objective: To confirm the lipophilicity modulation essential for drug bioavailability.

Methodology:

  • Phases: Prepare mutual saturation of 1-octanol and phosphate buffer (pH 7.4).

  • Equilibration: Dissolve 3-EPA in the octanol phase. Add equal volume of buffer.

  • Separation: Vortex for 30 mins, centrifuge to separate phases.

  • Quantification: Measure amine concentration in both phases using HPLC-UV (derivatisated with benzoyl chloride if no chromophore exists) or LC-MS.

  • Calculation:

    
    .
    

Application in Drug & Material Design

Fragment-Based Drug Discovery (FBDD)

Modern drug design moves away from "flat" aromatic systems towards "escaped from flatland" 3D structures. 3-EPA provides a high fraction of


 carbons (

) while maintaining a simple synthetic handle (

).
  • Benefit: Higher solubility and specificity in enzyme pockets compared to flat n-heptyl chains.

Lipid Nanoparticles (LNPs)

In the synthesis of ionizable lipids for mRNA delivery, the tail structure dictates the cone angle of the lipid.

  • Mechanism: The

    
    -branch of 3-EPA creates a wider cone angle than n-heptylamine. This facilitates the formation of inverted hexagonal phases (
    
    
    
    ), which are crucial for endosomal escape and mRNA release.
Perovskite Solar Cells

Large organic cations are used as spacers in 2D perovskites.

  • Performance: Linear amines often lead to overly rigid, brittle layers. The entropy introduced by the ethyl group in 3-EPA prevents perfect stacking, improving the film's flexibility and moisture resistance without breaking the conductive pathway.

Visualizing the Reaction Pathway

The following graph illustrates the mechanism of acylation, highlighting where steric hindrance would occur if the branching were closer to the nitrogen.

ReactionMechanism cluster_steric Steric Impact Analysis Amine This compound (Nucleophile) TS Tetrahedral Intermediate (Steric Checkpoint) Amine->TS Attack (k1) Gamma-branch does NOT block N-lone pair Electrophile Acetic Anhydride (Electrophile) Electrophile->TS Product Amide Product (Stable) TS->Product Collapse (k2) Leaving Group Departure

Figure 2: Reaction coordinate visualization. The critical "Steric Checkpoint" at the tetrahedral intermediate is unhindered by


-branching, allowing 

rates comparable to linear amines.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. (Source for Taft Steric Parameters methodology).
  • Dekker, T., et al. Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds. RSC Medicinal Chemistry, 2026.[3] Available at: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

Sources

High-Throughput Purity Screening of 3-Ethylpentan-1-amine: A Refractive Index Validation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 3-ethylpentan-1-amine (C₇H₁₇N), focusing on the implementation of Refractive Index (RI) as a high-throughput purity screening tool.

Executive Summary

In the synthesis and purification of branched amines like This compound , reliance solely on Gas Chromatography (GC-FID) or HPLC for every fraction analysis creates a significant bottleneck. While definitive, these methods are resource-intensive.

This guide validates Refractive Index (RI) as a robust, rapid "gatekeeper" method. By establishing a correlation between RI and GC purity, process chemists can instantly segregate "in-spec" fractions from "rework" streams, reserving chromatographic testing for final lot release.

Target Compound: this compound Chemical Structure: Branched primary amine (C7 chain equivalent) Critical Impurities: 3-ethylpentan-1-ol (precursor), water (hygroscopic absorption), and process solvents (e.g., Toluene/THF).

The Technical Challenge: Why RI?

Refractive Index is a physical property measuring the bending of light as it passes through a medium, defined by the equation


. For this compound, the theoretical RI (

) lies in the range of 1.4240 – 1.4260 (estimated based on structural isomers like 2-ethylhexylamine).

However, the "performance" of RI is not about the absolute number, but its sensitivity to contaminants .

  • Water Contamination: Water has an RI of 1.3330. As this compound is hygroscopic, absorbed atmospheric moisture significantly depresses the RI.

  • Precursor Contamination: The alcohol precursor (3-ethylpentan-1-ol) has an RI of ~1.4210. The proximity of these values makes RI less effective for distinguishing alcohol impurities but highly effective for detecting solvent carryover (e.g., Toluene

    
    ) or water .
    
Comparative Performance Analysis

The following table objectively compares RI against the industry standard (GC-FID) and Nonaqueous Titration.

FeatureRefractive Index (RI) GC-FID (Gas Chromatography) Nonaqueous Titration
Primary Utility Rapid Screening / Process ControlFinal Purity CertificationTotal Amine Content
Analysis Time < 30 Seconds20–45 Minutes5–10 Minutes
Sample Volume < 0.5 mL (Recoverable)< 1 µL (Destructive)> 50 mg (Destructive)
Specificity Low (Aggregate property)High (Separates all peaks)Medium (Specific to basicity)
Detection Limit ± 0.1% (Gross impurities)< 0.01% (Trace impurities)± 0.5%
Critical Blindspot Cannot distinguish isomers or impurities with similar RI (e.g., alcohol precursor).[1][2]Thermal degradation of sample in injector port.Non-basic impurities (e.g., water, neutral solvents) are invisible.

Verdict: RI is not a replacement for GC-FID but a pre-qualification filter . It performs best when detecting solvent removal efficiency and moisture uptake.

Experimental Validation Protocol

To use RI as a purity gate, you must build a Correlation Curve specific to your synthesis stream.

Phase 1: Establishing the "Gold Standard"
  • Objective: Define the RI of >99.5% pure this compound.

  • Method:

    • Distill crude this compound under reduced pressure.

    • Collect 5 fractions.

    • Analyze each fraction via GC-FID to determine absolute purity.

    • Measure the RI of the purest fraction (

      
      ) at exactly 20.0°C.
      
Phase 2: The Spiking Study (Sensitivity Analysis)
  • Objective: Quantify how impurities shift the RI.

  • Protocol:

    • Take the validated pure standard (

      
      ).
      
    • Prepare gravimetric spikes of common impurities:

      • Set A (Water): 0.1%, 0.5%, 1.0%

        
        .
        
      • Set B (Solvent - e.g., Toluene): 0.1%, 0.5%, 1.0%.

    • Measure RI for each spike.

    • Plot RI vs. % Impurity .

Data Insight: A 1% water spike typically lowers the RI of amines by ~0.0010 – 0.0015 units. If your measured RI is 0.0020 lower than the standard, the sample is likely wet and requires drying before GC analysis.

Standard Operating Procedure (SOP)

Prerequisites:

  • Digital Refractometer (Accuracy ±0.0001).

  • Temperature Control: Circulating water bath or Peltier system set to 20.0°C ± 0.1°C .

  • Inert Atmosphere: Nitrogen glovebox or rapid handling to prevent

    
     absorption (carbamate formation).
    

Step-by-Step Workflow:

  • Calibration: Verify instrument zero with HPLC-grade water (

    
    ).
    
  • Sample Prep: Draw 0.5 mL of this compound from the reactor/drum using a dry glass syringe. Do not use plastic (plasticizers can leach).

  • Equilibration: Place sample on the prism. Close the cover immediately to minimize moisture uptake. Allow 30 seconds for thermal equilibration.

  • Measurement: Record the value to 4 decimal places.

  • Validation Logic:

    • If

      
       (Example Target) 
      
      
      
      PASS
      
      
      Send to GC.
    • If

      
      
      
      
      
      FAIL (Wet)
      
      
      Dry with KOH/Sieves.
    • If

      
      
      
      
      
      FAIL (Solvent)
      
      
      Continue stripping solvent.
Visualization: The "Gatekeeper" Workflow

The following diagram illustrates where RI fits into the purification logic to save time and analytical costs.

RI_Validation_Workflow Synthesis Crude Synthesis (Reactor Output) Distillation Distillation / Purification Synthesis->Distillation RI_Check Rapid RI Screen (30 Seconds) Distillation->RI_Check Decision_Pass RI within ±0.0005 of Standard RI_Check->Decision_Pass In Spec Decision_Fail_Low RI Too Low (Likely Wet) RI_Check->Decision_Fail_Low < Target Decision_Fail_High RI Too High (Solvent/Heavies) RI_Check->Decision_Fail_High > Target GC_FID GC-FID Analysis (Final Release) Decision_Pass->GC_FID Drying Drying Agent (KOH / Mol Sieves) Decision_Fail_Low->Drying Stripping Rotary Evaporation (Remove Solvents) Decision_Fail_High->Stripping Drying->RI_Check Retest Stripping->RI_Check Retest GC_FID->Distillation Purity < 98% (Recycle) Release Lot Release (COA Generation) GC_FID->Release Purity > 98%

Figure 1: Logic flow for utilizing Refractive Index as a pre-screening tool to reduce GC-FID workload.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15705545, this compound. Retrieved from [Link]

  • Ebatco (2018). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

  • ASTM International. ASTM D1218-12: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.